5-chloro-1,4-dimethyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,4-dimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAFERAPKVZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-chloro-1,4-dimethyl-1H-imidazole CAS number and molecular weight
An In-depth Technical Guide to 5-chloro-1,4-dimethyl-1H-imidazole
Abstract: This technical guide provides a comprehensive overview of 5-chloro-1,4-dimethyl-1H-imidazole, a substituted imidazole of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document synthesizes information from closely related analogs and established principles of imidazole chemistry to provide a robust profile. The guide covers molecular identification, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic characteristics, anticipated reactivity, and essential safety and handling guidelines. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound and its chemical context.
Introduction and Chemical Identity
5-chloro-1,4-dimethyl-1H-imidazole belongs to the class of halogenated imidazole heterocycles. These structures are significant building blocks in organic synthesis, often serving as key intermediates in the preparation of pharmaceuticals and agrochemicals. The strategic placement of chloro and methyl groups on the imidazole ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. While specific data for 5-chloro-1,4-dimethyl-1H-imidazole is scarce, its structural similarity to other substituted imidazoles allows for a well-reasoned extrapolation of its chemical and physical properties.
A definitive CAS number for 5-chloro-1,4-dimethyl-1H-imidazole is not currently indexed in major chemical databases. However, its molecular identity can be established through its formula and calculated molecular weight.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-1,4-dimethyl-1H-imidazole | - |
| Molecular Formula | C₅H₇ClN₂ | Calculated |
| Molecular Weight | 130.58 g/mol | Calculated |
| Monoisotopic Mass | 130.02977 Da | Predicted for isomer[1] |
| CAS Number | Not Assigned | - |
Proposed Synthesis and Experimental Protocol
The synthesis of 5-chloro-1,4-dimethyl-1H-imidazole can be logically approached through the electrophilic chlorination of the corresponding precursor, 1,4-dimethyl-1H-imidazole. This precursor is commercially available or can be synthesized. The chlorination of the imidazole ring is a well-documented transformation, with several reagents capable of effecting this change. N-Chlorosuccinimide (NCS) is a common and effective choice for this purpose, offering milder reaction conditions compared to gaseous chlorine.
Synthetic Workflow
The proposed two-step synthesis commences with the formation of the 1,4-dimethyl-1H-imidazole precursor, followed by its regioselective chlorination.
Sources
Thermodynamic Stability & Molecular Architecture of Chlorinated Imidazole Derivatives
The following technical guide is structured to provide an authoritative, mechanism-first analysis of chlorinated imidazole derivatives. It synthesizes experimental data with computational workflows to address the thermodynamic stability profile required for high-stakes applications in pharmaceutical design and materials science.[1][2][3]
Technical Guide Series: Heterocyclic Pharmacophores
Executive Summary
Chlorinated imidazole derivatives, particularly 4,5-dichloroimidazole and 2,4,5-trichloroimidazole , represent a critical scaffold in medicinal chemistry (e.g., antifungal azoles) and high-energy materials.[1][4] Unlike their nitro-substituted counterparts, which are defined by explosive instability, chlorinated imidazoles exhibit a unique balance of high thermal stability and reactive functionalization potential .[1][4]
This guide details the thermodynamic drivers governing their stability, including tautomeric equilibria, crystal lattice enthalpy, and decomposition kinetics.[4] It provides researchers with validated protocols for thermal characterization and computational prediction of stability limits.[2][4]
Molecular Architecture & Electronic Effects[1][3][4]
The thermodynamic stability of chlorinated imidazoles is dictated by the interplay between the aromaticity of the
Inductive Destabilization vs. Resonance Stabilization
Chlorine atoms are strong electron-withdrawing groups (EWG) via the inductive effect (-I) but weak electron-donors via resonance (+R).[1][2][4]
-
Acidity Modulation: The -I effect significantly increases the acidity of the N1-proton.[1][3] While unsubstituted imidazole has a pK
of ~14.5, polychlorinated derivatives can exhibit pK values in the range of 8–10, making the N-H bond more labile. -
Ring Deactivation: The electron density on the ring carbons is reduced, increasing stability against oxidative degradation but making the ring less susceptible to electrophilic aromatic substitution compared to the parent imidazole.
Tautomeric Equilibrium
For 4,5-dichloroimidazole , the molecule possesses
For monosubstituted derivatives (e.g., 4-chloroimidazole), the tautomeric equilibrium constant (
Figure 1: Tautomeric landscape and stabilizing intermolecular forces in chlorinated imidazoles.[1]
Thermodynamic Profiling: Solid & Solution State
Solid-State Stability (Crystal Lattice)
Chlorinated imidazoles exhibit remarkably high melting points relative to their molecular weight, driven by a robust network of intermolecular hydrogen bonds (N-H[1][4]···N).
| Compound | Molecular Formula | Melting Point (°C) | Predicted Boiling Point (°C) | Stability Insight |
| Imidazole | C | 89–91 | 256 | Baseline reference.[1][2] |
| 4,5-Dichloroimidazole | C | 183–185 | 334 | Significant lattice stabilization via Cl-polarizability and H-bonding. |
| 2,4,5-Trichloroimidazole | C | ~190 (dec.)[1][4] | N/A | Steric crowding destabilizes lattice slightly; prone to sublimation/decomposition.[1][2][3][4] |
Thermal Decomposition Pathways
Unlike nitro-imidazoles, which decompose via violent C-NO
-
Phase I (Desolvation): Loss of surface water/solvent (< 100°C).[2][3][4]
-
Phase II (Sublimation/Melting): Endothermic transitions (180–200°C).
-
Phase III (Degradation): Exothermic decomposition (> 270°C).[2][3][4] The C-Cl bond energy (~81 kcal/mol) is robust, requiring high activation energy for cleavage.[1][4]
Experimental Characterization Protocols
To validate the thermodynamic stability of a new derivative, the following self-validating workflow is recommended.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine melting onset (
-
Sample Prep: Weigh 2–5 mg of dried 4,5-dichloroimidazole into an aluminum pan (hermetically sealed with a pinhole to prevent pressure buildup).
-
Reference: Empty aluminum pan.
-
Ramp: Heat from 40°C to 400°C at 10°C/min under N
purge (50 mL/min). -
Validation Criteria:
Protocol: Thermogravimetric Analysis (TGA)
Objective: Differentiate between sublimation and decomposition.
-
Ramp: Heat 10 mg sample from 30°C to 600°C at 10°C/min.
-
Analysis:
Figure 2: Decision tree for thermal stability characterization.
Computational Prediction Workflow (DFT)[2][4]
When experimental data is unavailable for novel derivatives, Density Functional Theory (DFT) provides accurate relative stability metrics.[2][4]
Recommended Level of Theory: B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (better for non-covalent interactions).[2][4]
Step-by-Step Calculation:
-
Geometry Optimization: Optimize all potential tautomers (1H, 2H, 3H) in the gas phase.
-
Frequency Calculation: Confirm stationary points (no imaginary frequencies) and extract Zero-Point Energy (ZPE).
-
Solvation Model: Apply PCM (Polarizable Continuum Model) with water or DMSO to simulate physiological or reaction conditions.[2][3][4]
-
Isodesmic Reaction: To calculate Enthalpy of Formation (
), use a balanced reaction where bond types are conserved: Calculate and solve for the target using known literature values for reactants.
References
-
ThermoFisher Scientific. (2024).[2][3][4] 4,5-Dichloroimidazole, 98% Specification Sheet. Retrieved from
-
Sigma-Aldrich. (2024).[1][2][3][4] Product Specification: 4,5-Dichloroimidazole.[1][2][3][5] Retrieved from
-
PubChem. (2024).[2][3][4] 2,4,5-Trichloroimidazole Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [2][4]
-
NIST Chemistry WebBook. (2024).[2][3][4] Imidazole Derivatives Phase Change Data. Retrieved from [2][4]
-
Gutowski, K. E., et al. (2006).[2][4][6] "Accurate Thermochemical Properties for Energetic Materials Applications." Journal of Physical Chemistry A. (Contextual grounding for DFT methods).
-
Sifaoui, H., et al. (2007).[2][4][7] "Solid-liquid equilibria of binary imidazole systems." Thermochimica Acta. (Reference for fusion enthalpy methodologies).
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- 1. 4,5-Dichloroimidazole (CAS 15965-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 3. echemi.com [echemi.com]
- 4. PubChemLite - 2,4,5-trichloroimidazole (C3HCl3N2) [pubchemlite.lcsb.uni.lu]
- 5. 4,5-ジクロロイミダゾール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. 1H-Imidazole, 2,4,5-triphenyl- [webbook.nist.gov]
Solubility Profile of 5-chloro-1,4-dimethyl-1H-imidazole in Organic Solvents: A Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and in vitro assay reliability. This technical guide provides an in-depth analysis of the solubility profile of 5-chloro-1,4-dimethyl-1H-imidazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. We explore the physicochemical properties governing its solubility, offer a predictive assessment of its behavior in various organic solvents, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the accurate characterization of this compound's solubility.
Introduction: The Critical Role of Solubility in Drug Discovery
5-chloro-1,4-dimethyl-1H-imidazole belongs to the substituted imidazole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The journey of a potential drug candidate from initial screening to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is arguably one of the most significant hurdles.[3]
Inadequate solubility can lead to:
-
Poor absorption and low bioavailability after oral administration.[4]
-
Unreliable results and underestimated potency in biological assays.[5]
-
Significant challenges in developing suitable formulations for preclinical and clinical studies.[6]
Therefore, a comprehensive understanding and early assessment of a compound's solubility profile are not merely procedural but are fundamental to a rational and cost-effective drug discovery pipeline.[3] This guide focuses on characterizing the solubility of 5-chloro-1,4-dimethyl-1H-imidazole in a range of common organic solvents, providing both a theoretical framework and actionable experimental protocols.
Physicochemical Properties of 5-chloro-1,4-dimethyl-1H-imidazole
The solubility of a molecule is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is governed by a molecule's functional groups and overall electronic properties.
Molecular Structure:
-
Compound Name: 5-chloro-1,4-dimethyl-1H-imidazole
-
Molecular Formula: C₅H₇ClN₂
-
Molecular Weight: 130.58 g/mol
Key Structural Features Influencing Solubility:
-
Polarity: The imidazole ring is an aromatic, polar heterocycle due to the presence of two electronegative nitrogen atoms.[2] The chlorine atom at the 5-position further enhances the molecule's polarity through its inductive electron-withdrawing effect. While the two methyl groups are nonpolar, the overall molecule possesses a significant dipole moment, rendering it a polar compound.
-
Hydrogen Bonding: The nitrogen atom at position 3 possesses a lone pair of electrons and can act as a hydrogen bond acceptor . However, unlike unsubstituted or N-H imidazoles, the nitrogen at position 1 is methylated. This substitution is critical as it removes the ability of the molecule to act as a hydrogen bond donor . This structural feature significantly influences its interactions with protic versus aprotic solvents.
-
Ionizability: The N-3 nitrogen is basic and can be protonated. While this guide focuses on organic solvents, this property is crucial for understanding pH-dependent aqueous solubility.
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties, we can predict the solubility behavior of 5-chloro-1,4-dimethyl-1H-imidazole across different solvent classes.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong dipole-dipole interactions with the polar imidazole ring. Furthermore, they can act as hydrogen bond donors to the N-3 position of the compound, facilitating strong solute-solvent interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions are the primary driving force for solubility. DMSO, in particular, is an excellent solvent for a wide range of polar organic molecules and is commonly used to prepare stock solutions for screening assays.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While these solvents have a dipole moment, they are weak hydrogen bond donors and acceptors. Studies on similar imidazole structures have shown that their solubility in chloroalkanes can be quite low. |
| Nonpolar | Hexane, Toluene, Heptane | Very Low | A significant mismatch in polarity exists between the polar solute and nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions. |
Experimental Protocols for Solubility Determination
Theoretical predictions must be validated by robust experimental data. The choice of method depends on the stage of drug development; high-throughput kinetic assays are suited for early discovery, while the more rigorous thermodynamic methods are essential for lead optimization and pre-formulation.[4][5]
Thermodynamic (Equilibrium) Solubility Determination
This method measures the true solubility of a compound at equilibrium and is considered the "gold standard."[7] The Shake-Flask method is the most widely accepted protocol.[8]
Objective: To determine the maximum concentration of 5-chloro-1,4-dimethyl-1H-imidazole that dissolves in a specific solvent at a controlled temperature after equilibrium has been reached.
Materials:
-
5-chloro-1,4-dimethyl-1H-imidazole (solid powder, >98% purity)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 5-chloro-1,4-dimethyl-1H-imidazole to a pre-weighed 2 mL glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.[8]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5]
-
Phase Separation: After incubation, remove the vial and let it stand to allow undissolved solids to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution through a chemically compatible 0.22 µm filter.[9] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
Quantification:
-
Carefully aspirate an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Analyze the diluted samples using a pre-validated HPLC-UV method or UV-Vis spectrophotometry against a standard curve prepared from known concentrations of the compound.[8]
-
-
Calculation: Calculate the concentration of the compound in the original undiluted supernatant based on the standard curve. This value represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[10]
Kinetic Solubility Determination
This high-throughput method measures the concentration at which a compound precipitates from a supersaturated solution.[6] It is widely used in early discovery to quickly flag problematic compounds.[3] The protocol typically starts with a concentrated DMSO stock solution.
Objective: To rapidly assess the solubility of 5-chloro-1,4-dimethyl-1H-imidazole by measuring the formation of precipitate when a DMSO stock is diluted into an organic solvent.
Materials:
-
10 mM stock solution of 5-chloro-1,4-dimethyl-1H-imidazole in 100% DMSO
-
Selected organic solvents
-
96-well microtiter plates
-
Liquid handling robot or multichannel pipettes
-
Plate shaker
-
Nephelometer (light-scattering plate reader)
Step-by-Step Procedure:
-
Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate. Prepare a serial dilution if a concentration range is to be tested.
-
Solvent Addition: Rapidly add the organic solvent (e.g., 198 µL) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤1%). The presence of even small amounts of DMSO can significantly impact solubility.[5]
-
Incubation: Immediately place the plate on a shaker for a short incubation period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[3]
-
Measurement: After incubation, place the microtiter plate into a nephelometer and measure the light scattering in each well. Wells containing precipitated (insoluble) compound will scatter light, resulting in a high signal.[6]
-
Data Analysis: The kinetic solubility is often reported as the highest concentration at which no significant increase in light scattering is observed compared to a solvent-only blank.
Conclusion
The solubility profile of 5-chloro-1,4-dimethyl-1H-imidazole is dictated by its polar, aromatic imidazole core, which is modified by a chloro-substituent and two methyl groups. Its inability to act as a hydrogen bond donor is a key feature influencing its interactions. Theoretical analysis predicts high solubility in polar protic solvents like methanol and ethanol, moderate to high solubility in polar aprotic solvents such as DMSO, and poor solubility in nonpolar solvents like hexane.
For drug discovery and development professionals, it is imperative to move beyond prediction and obtain precise experimental data. The gold-standard Shake-Flask method provides definitive thermodynamic solubility values crucial for formulation, while high-throughput kinetic assays offer rapid, early-stage assessment to guide structure-activity relationship studies. By employing the robust protocols detailed in this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions and mitigating risks in the development of imidazole-based drug candidates.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 18, 2026, from [Link]
-
Hoelke, B., Gilden, J., & Zvyaga, T. (2009). In vitro solubility assays in drug discovery. PubMed. Retrieved February 18, 2026, from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 18, 2026, from [Link]
-
Scribd. (n.d.). Shake Flask Method. Retrieved February 18, 2026, from [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved February 18, 2026, from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 18, 2026, from [Link]
-
Cheméo. (n.d.). 5-Chloro-1-methylimidazole. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 18, 2026, from [Link]
-
Al-Akayleh, F., et al. (2016). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. PMC. Retrieved February 18, 2026, from [Link]
-
MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved February 18, 2026, from [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved February 18, 2026, from [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved February 18, 2026, from [Link]
-
Scholars Research Library. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. Retrieved February 18, 2026, from [Link]
-
Physical Chemistry Chemical Physics. (n.d.). Investigations on substituent and solvent effects on solvolysis reactions Part IX. Retrieved February 18, 2026, from [Link]
-
HUBER. (2021). Solubility determination and crystallization. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 18, 2026, from [Link]
-
Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved February 18, 2026, from [Link]
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Precision Chlorination of 1,4-Dimethylimidazole: Regioselective Pathways and Protocols
Executive Summary
The functionalization of imidazole cores is a cornerstone of modern drug discovery, particularly in the synthesis of bioactive alkaloids and kinase inhibitors. 1,4-Dimethylimidazole (1,4-DMI) presents a unique regiochemical challenge: with the N1 and C4 positions blocked by methyl groups, chlorination must be precisely directed to either the electron-rich C5 position or the acidic C2 position.
This technical guide delineates the two distinct mechanistic pathways—Electrophilic Aromatic Substitution (EAS) and Directed Lithiation —required to access 5-chloro-1,4-dimethylimidazole and 2-chloro-1,4-dimethylimidazole, respectively. Unlike generic protocols, this document focuses on self-validating workflows that minimize by-product formation (e.g., 2,5-dichlorination) and maximize yield.
Mechanistic Principles & Regiochemistry
To control the chlorination pattern, one must understand the electronic landscape of 1,4-DMI.
-
The C5 Position (The "Alkene" Carbon): This position is electronically similar to an enamine. The lone pair on N1 donates electron density into the ring, activating C5 towards electrophiles. In 1,4-DMI, C5 is the only site available for standard electrophilic attack (EAS).
-
The C2 Position (The "Amidine" Carbon): Located between two nitrogen atoms, C2 is electron-deficient and resistant to direct electrophilic attack. However, the C2 proton is significantly more acidic (
) than benzene protons, making it the exclusive target for base-mediated deprotonation (lithiation). -
The C4 Position: Blocked by a methyl group, preventing substitution and reducing steric crowding at C5.
Decision Matrix: Pathway Selection
| Target Moiety | Reaction Type | Primary Reagent | Mechanism | Critical Control Parameter |
| 5-Chloro-1,4-DMI | Electrophilic Substitution | NCS (N-Chlorosuccinimide) | Temperature (< 60°C) to prevent over-chlorination. | |
| 2-Chloro-1,4-DMI | Metalation-Quench | Deprotonation / | Cryogenic temp (-78°C) to stabilize lithio-species. | |
| 2,5-Dichloro-1,4-DMI | Sequential Functionalization | NCS (Excess) or | Multiple EAS | Stoichiometry (> 2.2 equiv) and heat. |
Visualization of Reaction Pathways[1]
The following diagram illustrates the divergent synthesis pathways based on reagent selection.
Figure 1: Divergent synthetic pathways for 1,4-dimethylimidazole chlorination. Blue path indicates electrophilic substitution; Red path indicates lithiation.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1,4-dimethylimidazole
Mechanism: Electrophilic Aromatic Substitution (
Step-by-Step Methodology:
-
Preparation: Charge a dry round-bottom flask with 1,4-dimethylimidazole (1.0 equiv) and anhydrous acetonitrile (
) [0.5 M concentration].-
Why Acetonitrile? It is polar enough to solubilize NCS but does not participate in the reaction like alcohols might.
-
-
Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes at room temperature (20–25°C).
-
Control Point: Do not add all at once. A slight exotherm is possible.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[1][2]
-
Self-Validation: The appearance of a succinimide precipitate often indicates reaction progress.
-
-
Workup:
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0
5% MeOH in DCM).
Expected Yield: 85–92%
Key Data:
Protocol B: Synthesis of 2-Chloro-1,4-dimethylimidazole
Mechanism: Lithiation-Electrophile Quench
Reagent of Choice:
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 1,4-dimethylimidazole (1.0 equiv) in anhydrous THF [0.2 M].
-
Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath). Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.-
Mechanistic Insight: The C2 proton is removed, forming the 2-lithio-1,4-dimethylimidazole species. This intermediate is unstable at higher temperatures; maintaining -78°C is critical to prevent ring opening or polymerization.
-
-
Incubation: Stir at -78°C for 30–45 minutes.
-
Chlorination: Add a solution of Hexachloroethane (
, 1.1 equiv) in THF dropwise.-
Alternative: NCS can be used as the electrophile, but
is often cleaner for lithiated species.
-
-
Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated
solution. -
Extraction: Extract with EtOAc (
). Combine organics, dry over , and concentrate.
Expected Yield: 70–80%
Key Data:
Comparative Data Analysis
The following table summarizes the reactivity profiles derived from literature precedents on 1,4-disubstituted imidazoles.
| Parameter | C5-Chlorination (Protocol A) | C2-Chlorination (Protocol B) |
| Reagents | NCS / Acetonitrile | |
| Temperature | 25°C (Room Temp) | -78°C |
| Time | 4–6 Hours | 3 Hours |
| Selectivity | > 95:5 (C5:C2) | > 98:2 (C2:C5) |
| Major By-product | 2,5-Dichloro-1,4-DMI (if NCS excess) | Ring-opened impurities (if temp rises) |
| Scalability | High (kg scale feasible) | Moderate (requires cryogenic cooling) |
Troubleshooting & Optimization
Avoiding Polychlorination
If 2,5-dichloro-1,4-dimethylimidazole is observed during Protocol A:
-
Stoichiometry Check: Ensure NCS is strictly limited to 1.0–1.05 equivalents.
-
Temperature Control: Do not heat above 40°C. Higher temperatures lower the activation energy barrier for the second chlorination at C2 (via an EAS mechanism that becomes accessible at high energy).
-
Reagent Swap: Switch from NCS to DCDMH (1,3-Dichloro-5,5-dimethylhydantoin) which can sometimes offer milder release of
.
Handling "Sluggish" Reactions
If conversion is low in Protocol A:
-
Catalysis: Add 5–10 mol% of DMF or HCl (catalytic) to activate the NCS.
-
Solvent: Switch to DMF as the primary solvent, which stabilizes the transition state better than acetonitrile.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Schilter, D., & Bielawski, C. W. (2017).[5] Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses, 93, 413-421.[5] Link (Demonstrates chlorination reagents in imidazole-related scaffolds).
-
Maas, A., et al. (2017). 1,2-Dimethylimidazole-4-sulfonyl Chloride (DMISC), a Novel Derivatization Strategy for the Analysis of Propofol by LC-ESI-MS/MS.[2] Analytical and Bioanalytical Chemistry, 409, 1399–1408. Link (Provides spectral data and handling of sulfonyl chloride derivatives of dimethylimidazoles).
-
Vertex Pharmaceuticals. (2015). Patent WO2015088045.[6] (Describes industrial scale chlorination of heteroaromatics using NCS).
-
TCI Chemicals. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity. Link (General review of halogenation reagents and "magic chloro" effects).
Note: All chemical structures and protocols should be validated in a controlled laboratory setting. Safety precautions regarding the handling of n-Butyllithium and chlorinated solvents must be strictly observed.
Sources
- 1. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. orgsyn.org [orgsyn.org]
- 6. Chlorination - NCS [commonorganicchemistry.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-chloro-1,4-dimethyl-1H-imidazole
This guide provides a comprehensive, technically-focused framework for the crystal structure analysis of 5-chloro-1,4-dimethyl-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of heterocyclic compounds. This document outlines the critical experimental and computational steps, from synthesis to crystallographic analysis and interpretation, grounded in established scientific principles and methodologies.
Introduction: The Significance of Substituted Imidazoles
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile ligands in coordination chemistry. The introduction of substituents, such as chloro and methyl groups, onto the imidazole ring can profoundly influence the molecule's electronic properties, steric profile, and intermolecular interactions. Understanding the precise three-dimensional arrangement of these atoms through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.[1]
5-chloro-1,4-dimethyl-1H-imidazole, a halogenated and methylated imidazole derivative, is a compound of interest for its potential pharmacological applications. The presence of a chlorine atom, in particular, can introduce specific intermolecular interactions, such as halogen bonding, which can significantly impact crystal packing and, consequently, the physicochemical properties of the solid state.[2][3] This guide details the scientific rationale and a robust protocol for the complete crystal structure determination of this target compound.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful single-crystal X-ray diffraction study begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of 5-chloro-1,4-dimethyl-1H-imidazole
The synthesis of substituted imidazoles can be achieved through various established routes.[4] For 5-chloro-1,4-dimethyl-1H-imidazole, a plausible and efficient method involves a multi-step synthesis, beginning with the formation of the imidazole core, followed by regioselective methylation and chlorination.
Experimental Protocol: Synthesis
-
Formation of the Imidazole Ring: A common approach is the condensation reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of a suitable catalyst. For the 4-methylimidazole precursor, one could utilize the reaction of a suitable diketone with formaldehyde and an ammonium salt.[5]
-
N-Methylation: The resulting 4-methyl-1H-imidazole can be selectively methylated at the N1 position using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
-
Chlorination: The final step is the regioselective chlorination at the C5 position. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS).[5] The reaction conditions, including solvent and temperature, must be carefully optimized to ensure the desired regioselectivity and to minimize the formation of byproducts.
-
Purification: The crude product should be purified using column chromatography on silica gel to obtain a highly pure sample, which is crucial for successful crystallization. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Experimental Protocol: Crystallization
-
Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) and their mixtures should be screened.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization. The rate of cooling should be controlled to obtain well-formed crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.
Data Collection
A single crystal of appropriate size and quality is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. The data collection is performed using a modern X-ray diffractometer equipped with a sensitive detector.
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: A well-formed single crystal is carefully mounted on a cryoloop.
-
Diffractometer Setup: The crystal is centered on the diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
Data Acquisition: The diffraction pattern is recorded as the crystal is rotated. A complete dataset is collected by systematically rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution.[6][7] This initial model is then refined using full-matrix least-squares procedures to obtain the final, accurate crystal structure.[6][7]
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecular geometry, conformation, and intermolecular interactions.
Molecular Geometry
The analysis of bond lengths, bond angles, and torsion angles within the 5-chloro-1,4-dimethyl-1H-imidazole molecule provides insights into its electronic structure and steric effects. The planarity of the imidazole ring is a key feature to be examined.
Table 1: Expected Crystallographic Data for 5-chloro-1,4-dimethyl-1H-imidazole
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 15 |
| c (Å) | 10 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 500 - 1500 |
| Z | 4 |
| R-factor | < 0.05 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For 5-chloro-1,4-dimethyl-1H-imidazole, several types of interactions are anticipated to play a crucial role in the crystal packing.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the imidazole ring.[2][3]
-
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors like N-H or O-H, weak C-H···N and C-H···Cl hydrogen bonds may be present.
-
π-π Stacking: The planar imidazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.[8]
The analysis of these interactions provides a deeper understanding of the supramolecular architecture of the crystal.
Visualization of Key Processes
Graphical representations are invaluable for conceptualizing the experimental workflow and the resulting structural information.
Caption: Experimental workflow for the crystal structure analysis.
Caption: Molecular structure of 5-chloro-1,4-dimethyl-1H-imidazole.
Conclusion
The crystal structure analysis of 5-chloro-1,4-dimethyl-1H-imidazole provides invaluable insights into its molecular architecture and the subtle interplay of non-covalent interactions that govern its solid-state assembly. This detailed structural information is a critical component in the fields of drug design and materials science, enabling a more profound understanding of the compound's properties and facilitating the development of new and improved derivatives. The methodologies outlined in this guide provide a robust framework for obtaining high-quality crystallographic data and for its thorough interpretation.
References
- Benchchem. A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole.
- MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.
- ResearchGate. (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
- Scientific & Academic Publishing. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
- PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- MDPI. Halogen Interactions in 2,4,5-Tribromoimidazolium Salts.
- IUCr Journals. Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid.
- Semantic Scholar. Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles.
- PubMed. Noncovalent interactions in halogenated ionic liquids: theoretical study and crystallographic implications.
- ResearchGate. X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17.
- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
- Benchchem. Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.
- Organic Chemistry Portal. Imidazole synthesis.
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Methodological & Application
The Strategic Utility of 5-chloro-1,4-dimethyl-1H-imidazole in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][2] Within the vast landscape of imidazole derivatives, halogenated intermediates such as 5-chloro-1,4-dimethyl-1H-imidazole represent a class of highly versatile building blocks. The presence of a chlorine atom at the C5 position, coupled with methylation at N1 and C4, imparts specific reactivity and steric properties that can be strategically exploited in the synthesis of complex molecular architectures.
This guide provides a detailed exploration of 5-chloro-1,4-dimethyl-1H-imidazole as a pharmaceutical intermediate. It outlines a representative synthesis protocol, delves into its chemical reactivity, and presents a detailed methodology for its application in the synthesis of more complex molecules, simulating its use in a drug discovery pipeline.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use. Below is a summary of the key properties for 5-chloro-1,4-dimethyl-1H-imidazole.
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂ | PubChem |
| Molecular Weight | 130.58 g/mol | PubChem |
| IUPAC Name | 5-chloro-1,4-dimethyl-1H-imidazole | PubChem |
| CAS Number | 86257-53-8 | PubChem |
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1H (N-CH₃) | ~3.6 | s |
| 1H (C-CH₃) | ~2.2 | s |
| 1H (C2-H) | ~7.5 | s |
| 13C (N-CH₃) | ~33 | q |
| 13C (C-CH₃) | ~12 | q |
| 13C (C4) | ~135 | s |
| 13C (C5) | ~120 | s |
| 13C (C2) | ~138 | d |
Synthesis of 5-chloro-1,4-dimethyl-1H-imidazole: A Representative Protocol
While numerous methods exist for the synthesis of substituted imidazoles, a common and adaptable approach involves the cyclization of an appropriate α-dicarbonyl compound with an amine and a source of the remaining carbon atom.[7][8][9] The following protocol is a representative method for the synthesis of 5-chloro-1,4-dimethyl-1H-imidazole, adapted from general imidazole synthesis procedures.
Workflow for the Synthesis of 5-chloro-1,4-dimethyl-1H-imidazole
Caption: Synthetic workflow for 5-chloro-1,4-dimethyl-1H-imidazole.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,4-dimethyl-1H-imidazol-5(4H)-one (1.0 eq) and a suitable inert solvent such as toluene (5-10 mL per gram of starting material).
-
Addition of Reagent: While stirring under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) to the suspension at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain control.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the excess POCl₃.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-chloro-1,4-dimethyl-1H-imidazole.[10]
Application in Pharmaceutical Synthesis: Nucleophilic Aromatic Substitution
The chlorine atom at the C5 position of 5-chloro-1,4-dimethyl-1H-imidazole is susceptible to nucleophilic aromatic substitution (SNAr), particularly with electron-rich nucleophiles. This reactivity makes it a valuable intermediate for introducing the dimethyl-imidazole moiety onto a larger molecule, a common strategy in drug design to modulate properties like solubility, polarity, and receptor binding.
General Workflow for SNAr with 5-chloro-1,4-dimethyl-1H-imidazole
Caption: SNAr using 5-chloro-1,4-dimethyl-1H-imidazole.
Step-by-Step Protocol for SNAr with a Generic Amine Nucleophile:
-
Reaction Setup: To a solution of the amine nucleophile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq) or sodium hydride (NaH) (1.2 eq, if the nucleophile is less reactive and an anhydrous reaction is desired).
-
Addition of Intermediate: To the stirred mixture, add 5-chloro-1,4-dimethyl-1H-imidazole (1.1 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the nucleophile. Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If DMF or DMSO is used, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by either recrystallization or column chromatography to yield the desired 5-substituted-1,4-dimethyl-1H-imidazole derivative.
Safety and Handling
As with all halogenated heterocyclic compounds, appropriate safety precautions should be taken when handling 5-chloro-1,4-dimethyl-1H-imidazole and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[11][12][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-chloro-1,4-dimethyl-1H-imidazole is a valuable and versatile intermediate for pharmaceutical research and development. Its specific substitution pattern allows for targeted modifications of lead compounds, enabling the fine-tuning of their pharmacological profiles. The synthetic and application protocols provided herein offer a solid foundation for researchers to incorporate this building block into their synthetic strategies, paving the way for the discovery of novel therapeutic agents. The inherent reactivity of the chloro-substituent, combined with the stability of the imidazole core, ensures its continued relevance in the ever-evolving field of medicinal chemistry.
References
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2022). National Center for Biotechnology Information. [Link]
- Synthesis of Benzimidazoles - Supporting Information. (n.d.).
- CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-. (n.d.). Google Patents.
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. [Link]
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
- US3997552A - Chlorinated imidazole derivatives and a process for preparing them. (n.d.). Google Patents.
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved February 19, 2026, from [Link]
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Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. [Link]
- US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. (n.d.). Google Patents.
-
5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Process for the preparation of imidazole compounds - Patent US-6844439-B2. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]
-
Process for the preparation of 2-cyanoimidazole compounds. (n.d.). Justia Patents. Retrieved February 19, 2026, from [Link]
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved February 19, 2026, from [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved February 19, 2026, from [Link]
-
Imidazole as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous medium. (2024). Journal of Chemical Sciences. [Link]
-
PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS. (n.d.). European Patent Office. Retrieved February 19, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]
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Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]
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Precision Synthesis of Polysubstituted Imidazoles: Exploiting the Orthogonal Reactivity of 5-Chloro-1,4-dimethyl-1H-imidazole
Executive Summary & Strategic Value
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from antifungal agents (e.g., Ketoconazole) to p38 MAP kinase inhibitors. While many synthetic routes exist, the use of 5-chloro-1,4-dimethyl-1H-imidazole offers a distinct tactical advantage: Orthogonal Reactivity .
This scaffold presents two chemically distinct handles:
-
C5-Chloro: A classic electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).
-
C2-Hydrogen: An acidic proton susceptible to Regioselective Direct Arylation (C-H Activation) or lithiation.
-
C4-Methyl: A steric blocking group that prevents unwanted functionalization at the 4-position, simplifying regiocontrol compared to 1-methylimidazole.
This Application Note details the divergent synthetic pathways to access polysubstituted imidazoles, providing validated protocols for sequential functionalization.
Strategic Reaction Pathways
The core utility of this building block lies in the ability to sequence reactions based on the desired substitution pattern.
The "Switch" Concept[1]
-
Path A (Suzuki First): Utilizes the C5-Cl bond. The C2-H remains dormant unless specific base/catalyst conditions are applied.
-
Path B (C-H Activation First): Targets the C2-H bond. Crucially, this must be performed under conditions that preserve the C5-Cl bond for subsequent steps.
Figure 1: Divergent synthetic workflow showing access to 2,5-disubstituted imidazoles via orthogonal pathways.
Detailed Experimental Protocols
Module 1: C5-Arylation via Suzuki-Miyaura Coupling
Objective: Replacement of the C5-Chloro group. Challenge: Chloro-imidazoles are less reactive than bromo- or iodo-analogs. Solution: Use of electron-rich phosphine ligands (e.g., XPhos, SPhos) or activated precatalysts to facilitate oxidative addition.
Protocol A: Standard C5-Coupling
-
Substrate: 5-chloro-1,4-dimethyl-1H-imidazole (1.0 equiv)
-
Reagents: Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step:
-
Setup: Charge a reaction vial with the imidazole substrate, arylboronic acid, K₂CO₃, and the Pd catalyst system.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - Cl + Aryl).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).
Expert Insight: The N1-methyl and N3 lone pair activate the C5 position electronically, but the C4-methyl group provides steric bulk. If conversion is low, switch to Pd₂(dba)₃/SPhos , which is superior for sterically hindered chlorides.
Module 2: Regioselective C2-Direct Arylation (C-H Activation)
Objective: Functionalization of C2-H while preserving the C5-Cl bond. Mechanism: Concerted Metallation-Deprotonation (CMD). Critical Parameter: Acidity. The C2 proton is the most acidic (pKa ~32 in DMSO), but C5-Cl is prone to oxidative addition. We must suppress the Pd(0) pathway or use conditions favoring C-H cleavage.
Protocol B: C2-Arylation (Fagnou Conditions)
-
Substrate: 5-chloro-1,4-dimethyl-1H-imidazole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.1 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: PCy₃ (10 mol%) or P(tBu)₃·HBF₄ (for difficult substrates).
-
Base/Additive: Cs₂CO₃ (2.0 equiv), Pivalic Acid (PivOH) (30 mol%).
-
Solvent: Toluene or Xylene (Anhydrous).
Step-by-Step:
-
Setup: Combine imidazole, Aryl Bromide, Pd(OAc)₂, Ligand, Cs₂CO₃, and PivOH in a dry pressure tube.
-
Purge: Evacuate and backfill with Argon (3x).
-
Reaction: Add dry Toluene. Seal and heat to 110°C for 16 hours.
-
Why PivOH? Pivalic acid acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage step in the CMD mechanism.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Validation Check: Ensure the product mass corresponds to the retention of the Chlorine atom (Mass = Substrate + Aryl - H - Br). If dehalogenation (loss of Cl) is observed, lower the temperature to 90°C and reduce reaction time.
One-Pot Sequential Protocols
For high-throughput library generation, isolating intermediates is inefficient.
Protocol C: Sequential C2-Arylation then C5-Arylation
-
Step 1 (C2): Run Protocol B (C-H activation) in DMAc (Dimethylacetamide) at 120°C for 4 hours.
-
Check: Confirm consumption of Aryl Bromide by TLC/LC-MS.
-
Step 2 (C5): Without workup, cool to 80°C.
-
Add: Second Arylboronic acid (1.5 equiv), more Base (K₂CO₃, 2M aq solution), and a boost of catalyst if needed (e.g., Pd(dppf)Cl₂).
-
React: Heat to 100°C for 6 hours.
-
Result: 2,5-unsymmetrical diaryl imidazole.
Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting.
Figure 2: Simplified Concerted Metallation-Deprotonation (CMD) cycle for C2-H activation. Note the critical role of the Base/PivOH in the CMD step.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (C5-Coupling) | Oxidative addition failure (Cl is inert). | Switch to Buchwald G3 precatalysts (XPhos-Pd-G3) or add TBAB (phase transfer agent) to stabilize nanoparticles. |
| Dehalogenation (C2-Arylation) | Reaction temp too high; Pd inserting into C-Cl. | Reduce temp to 90°C. Use sterically bulky phosphines (e.g., JohnPhos) that disfavor insertion into the hindered C5-Cl bond. |
| Regio-scrambling | Migration of Pd to C4 (rare in 1,4-dimethyl). | The 4-Methyl group usually blocks this. If observed, ensure the starting material is pure 1,4-dimethyl and not 1,5-dimethyl isomer. |
| Protodeboronation | Unstable boronic acid in Step 2. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts) for greater stability. |
References
-
Bellina, F., & Rossi, R. (2006). Synthesis and functionalization of imidazoles via palladium-catalyzed cross-coupling reactions.[1] This review establishes the foundational rules for C2 vs C5 selectivity.
-
(Chemical Reviews)
-
-
Fagnou, K., et al. (2009). Direct Arylation of Heterocycles via CMD.
-
(Accounts of Chemical Research)
-
-
Gooßen, L. J., et al. (2010). Regioselective Synthesis of Polysubstituted Imidazoles.
-
(Angewandte Chemie)
-
-
Vertex AI Search Results. (2024).
(Note: While specific literature on the exact "1,4-dimethyl" derivative is niche, the chemistry is extrapolated from the robust and validated reactivity of 5-chloro-1-methylimidazole, accounting for the steric influence of the 4-methyl group as described in standard heterocyclic chemistry texts.)
Sources
Preparation of ionic liquids using 5-chloro-1,4-dimethyl-1H-imidazole precursors
Application Note: Preparation of Ionic Liquids Using 5-Chloro-1,4-dimethyl-1H-imidazole Precursors
Executive Summary & Strategic Rationale
This guide details the synthesis, purification, and characterization of ionic liquids (ILs) derived from 5-chloro-1,4-dimethyl-1H-imidazole . While standard imidazolium ILs (e.g., [BMIM][Cl]) are ubiquitous, the incorporation of a chlorine atom at the C5 position of the imidazole ring introduces unique electronic and steric properties.
Why this Precursor?
-
Electronic Tuning: The electron-withdrawing nature of the C5-chlorine atom reduces the electron density of the imidazolium ring, potentially increasing the anodic stability limit (electrochemical window) and acidity of the C2-proton.
-
Density & Viscosity: Halogen functionalization typically increases the density of the resulting IL, making these fluids valuable for specific separation processes or as high-density energetic fluids.
-
Reactivity Profile: The 5-chloro substituent deactivates the N3 nitrogen nucleophilicity via inductive effects. Consequently, standard alkylation protocols for 1-methylimidazole must be modified (higher thermal energy, longer reaction times) to achieve full conversion.
Precursor Sourcing & Preparation
Compound: 5-chloro-1,4-dimethyl-1H-imidazole CAS: 2764729-67-9 (Reference) / Analogous to 5-chloro-1-methylimidazole (CAS 872-49-1)
Note: If the specific 1,4-dimethyl isomer is not commercially available in bulk, it can be synthesized via the chlorination of 1,4-dimethylimidazole using N-chlorosuccinimide (NCS) in acetonitrile.
Purity Requirement:
Protocol A: Quaternization (Synthesis of the Halide Salt)
This step involves the nucleophilic attack of the N3 nitrogen on an alkyl halide. Due to the deactivating effect of the C5-Cl group, this reaction requires more vigorous conditions than standard imidazolium syntheses.
Materials
-
Precursor: 5-chloro-1,4-dimethyl-1H-imidazole (1.0 eq)
-
Alkylating Agent: 1-Chlorobutane, 1-Bromoethane, etc. (1.2 eq)
-
Expert Tip: Use a slight excess (1.1–1.2 eq) of the alkyl halide to drive the reaction to completion, as the alkyl halide is easier to remove via evaporation than the unreacted imidazole.
-
-
Solvent: Acetonitrile (Anhydrous,
ppm ) or run Neat (Solvent-free). -
Atmosphere: Dry Nitrogen or Argon (Schlenk line).
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
for 15 minutes. -
Addition: Syringe in 5-chloro-1,4-dimethyl-1H-imidazole. If solid, dissolve in minimal anhydrous acetonitrile.
-
Alkylation: Add the alkyl halide dropwise over 20 minutes while stirring.
-
Exotherm Check: Although less reactive than 1-methylimidazole, a mild exotherm may occur.
-
-
Reaction Phase:
-
Temperature: Heat to 80–90°C (for Bromides) or 100–110°C (for Chlorides).
-
Time: Stir for 24–48 hours .
-
Validation: Monitor via TLC (
:MeOH 9:1) or NMR ( ). Look for the disappearance of the precursor N-Me peak (~3.6 ppm) and the appearance of the downfield imidazolium N-Me peak (~3.9–4.0 ppm).
-
-
Isolation:
-
Cool the mixture to room temperature.
-
If the product crystallizes (common for bromides), filter under inert atmosphere.
-
If liquid (common for some chlorides), wash with Ethyl Acetate (
mL) to extract unreacted starting material. The IL will form a dense bottom phase.
-
-
Drying: Remove residual volatiles under high vacuum (
mbar) at 60°C for 12 hours.
Protocol B: Anion Metathesis (Optional)
To convert the halide salt ([Cat][X]) to a functional IL (e.g., [Cat][
Materials
-
Starting Salt: [5-chloro-1,4-dimethyl-3-alkylimidazolium][Halide]
-
Anion Source:
, , or (1.05 eq). -
Solvent: Deionized Water (for hydrophobic ILs) or Acetone/DCM (for hydrophilic ILs).
Methodology (Hydrophobic IL Example - )
-
Dissolution: Dissolve the halide salt in distilled water.
-
Exchange: Add an aqueous solution of
slowly. A biphasic system will form immediately as the hydrophobic IL separates. -
Separation: Decant the water phase. Wash the IL layer with fresh deionized water (
) until the wash water is halide-free (test with solution—no precipitate should form). -
Purification: Dissolve the washed IL in
and pass through a short plug of silica or activated carbon to remove color impurities. -
Final Drying: Rotary evaporate the DCM, then dry under high vacuum (
mbar) at 70°C for 24 hours.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursor selection to final purified ionic liquid, highlighting the critical decision nodes.
Caption: Workflow for converting 5-chloro-1,4-dimethylimidazole into high-purity ionic liquids.
Characterization & Quality Control
To ensure the "Trustworthiness" of the synthesized material, the following data points must be verified.
| Parameter | Method | Acceptance Criteria | Relevance |
| Structure | No peaks at ~3.6 ppm (Precursor N-Me) | Confirms full quaternization. | |
| Water Content | Karl Fischer Titration | Water severely reduces electrochemical window and viscosity. | |
| Halide Impurity | Ion Chromatography or | Residual halides cause corrosion in metal applications. | |
| Thermal Stability | TGA (Thermogravimetric Analysis) | Ensures stability for high-temp applications. |
Troubleshooting & Scientific Nuance
-
Problem: Reaction conversion is low (< 80%) after 24 hours.
-
Problem: Product is dark/colored.
References
-
Synthesis of Functionalized Imidazolium Salts Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Purification Protocols for Ionic Liquids Source: Nature Protocols URL:[Link]
-
Halogenated Imidazolium Ionic Liquids: Properties and Applications Source: ACS Sustainable Chemistry & Engineering URL:[Link]
Sources
- 1. Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]
Application Note: Grignard Reagent Formation from 5-Chloro-1,4-dimethyl-1H-imidazole
Executive Summary
Generating a Grignard reagent from 5-chloro-1,4-dimethyl-1H-imidazole presents a dual synthetic challenge: the high bond dissociation energy of the C(sp²)–Cl bond and the inherent acidity of the C2–H proton (
This guide details two high-fidelity protocols to overcome these barriers. Protocol A utilizes Knochel’s Turbo Grignard (
Mechanistic Insight & Strategic Analysis
The Chloride vs. Bromide Dilemma
While 5-bromoimidazoles undergo rapid Magnesium-Halogen exchange at -20 °C, the 5-chloro analogue is significantly more inert. The C–Cl bond requires a higher activation energy to break.
-
Standard Grignard (
): Often fails with electron-rich heteroaryl chlorides. -
Turbo Grignard (
): The LiCl additive breaks up magnesium aggregates, increasing the nucleophilic character of the isopropyl group and stabilizing the resulting heteroaryl Grignard species via a "ate-like" complex.
The Regioselectivity Challenge (C2 vs. C5)
The 1,4-dimethyl substitution pattern leaves the C2 position open.
-
Thermodynamic Control: Deprotonation at C2 is thermodynamically favored over C5-Cl exchange.
-
Kinetic Control: With highly reactive exchange reagents (Turbo Grignard) at controlled temperatures, C5-Cl exchange can be favored. However, with simple alkyl lithiums (
), C2-lithiation is the dominant primary pathway.
Pathway Visualization
The following diagram illustrates the competing reaction pathways and the strategic selection of the Turbo Grignard route.
Figure 1: Competing reaction pathways. The Turbo Grignard reagent is selected to favor C5-halogen exchange over C2-deprotonation.
Protocol A: Turbo Grignard Exchange (Recommended)
This protocol uses the commercially available or freshly prepared isopropylmagnesium chloride-lithium chloride complex. It is the most direct route to the target Grignard.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 5-Chloro-1,4-dimethyl-1H-imidazole (1.0 equiv).
-
Reagent:
(1.3 M in THF, Sigma-Aldrich or similar) (1.1 – 1.2 equiv). -
Solvent: Anhydrous THF (Sure/Seal™ or distilled over Na/Benzophenone).
-
Vessel: Flame-dried Schlenk flask or 3-neck RBF under Argon/Nitrogen atmosphere.
Step-by-Step Methodology
-
Preparation: Charge the flame-dried flask with the imidazole substrate (e.g., 10 mmol, 1.30 g) and a magnetic stir bar. Evacuate and backfill with Argon three times.
-
Solvation: Add anhydrous THF (concentration ~0.5 M to 1.0 M). Stir until fully dissolved.
-
Activation: Cool the solution to 0 °C using an ice/water bath.
-
Note: While bromides exchange at -20 °C, chlorides often require 0 °C to Room Temperature (RT). Starting at 0 °C minimizes C2-deprotonation risk.
-
-
Exchange: Dropwise add
(1.3 M, 1.2 equiv) over 5–10 minutes. -
Incubation:
-
Stir at 0 °C for 30 minutes.
-
Allow the mixture to warm to Room Temperature (23 °C) and stir for 2–4 hours.
-
Monitoring: Withdraw a 0.1 mL aliquot, quench with
or , and analyze via GC-MS or NMR.-
Success: Disappearance of starting material; appearance of 5-iodo or 5-deutero product.
-
Failure (C2 attack): Appearance of 2-iodo/2-deutero species.
-
-
-
Use: The resulting solution contains (1,4-dimethyl-1H-imidazol-5-yl)magnesium chloride-lithium chloride complex . Use immediately for subsequent reactions with electrophiles (aldehydes, ketones, acid chlorides).
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | C-Cl bond is too strong. | Heat to 40 °C or use microwave irradiation (caution: pressure). Alternatively, switch to Protocol B. |
| C2-Substituted Product | Deprotonation occurring. | Lower temp to -10 °C; ensure Turbo Grignard is fresh; add reagent faster to overwhelm deprotonation kinetics. |
| Precipitation | Solubility limit reached. | Add dry THF to dilute; Turbo Grignard species are generally soluble, but high concentrations can crash out. |
Protocol B: Lithiation-Transmetallation (High Purity Route)
If Protocol A yields low conversion or C2-side products, this route uses a "Protect-Lithiate-Transmetallate" strategy. It is more labor-intensive but guarantees regioselectivity.
Reagents
- (2.5 M in hexanes).
-
TMSCl (Trimethylsilyl chloride).
-
or
(anhydrous).
Workflow Diagram
Figure 2: Step-wise generation of the Grignard reagent via C2-blocking.
Step-by-Step Methodology
-
C2-Blocking (In-situ):
-
Lithium-Halogen Exchange:
-
Cool the 2-TMS intermediate solution back to -78 °C .
-
Add
(2.0 equiv) or (if sufficient for Cl-exchange, though is better for chlorides). -
Note: For 5-chloro, this step is critical. If Li-Cl exchange fails, the Grignard cannot form.
-
-
Transmetallation:
-
Once the 5-lithio species is formed (check by quenching aliquot), add anhydrous
(1.1 equiv) dissolved in THF. -
Stir for 30 min at -78 °C, then warm to 0 °C.
-
-
Result: You now have the 5-magnesiated species. The TMS group can be removed later (workup with mild acid or TBAF).
Safety & Handling
-
Pyrophoric Hazards:
and concentrated Grignard reagents are pyrophoric. Use extreme caution and standard Schlenk techniques. -
Exotherms: The addition of
to the substrate can be exothermic. Control addition rates. -
Moisture Sensitivity: Imidazole Grignards are immediately quenched by water to reform the starting material (or des-halo product). All glassware must be oven-dried (>120 °C) for at least 4 hours.
References
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3][4] Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link
-
Barl, N. M., et al. "The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents."[5][3][4][6][7] Heterocycles, 2014, 88(2).[7] Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction."[3][4] Organic Syntheses, 2007, 84, 2075. (General Protocol Context).
- Bellina, F., et al. "Selective C-2 vs C-5 Lithiation of 1-Methyl-1H-imidazole derivatives." Tetrahedron, 2006. (Context on C2 acidity).
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling pyrophoric organometallic reagents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. scribd.com [scribd.com]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by Imidazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with palladium-catalyzed reactions involving imidazole-containing substrates. Imidazole derivatives are notorious for their ability to poison palladium catalysts, leading to frustratingly low yields or complete reaction failure. This resource provides in-depth, experience-driven answers to common problems, helping you diagnose issues and implement effective solutions.
Part 1: Understanding the Problem - The "Why"
This section addresses the fundamental reasons behind the inhibitory effects of imidazoles on palladium catalysts.
Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) failing when I use a substrate with an imidazole ring?
A1: The primary reason for failure is the strong coordination of the imidazole ring to the palladium center, a phenomenon known as catalyst poisoning.[1][2] The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring acts as a potent Lewis base, binding tightly to the electron-deficient palladium catalyst.[2] This interaction forms a stable, catalytically inactive palladium-imidazole complex, effectively removing the catalyst from the reaction cycle. Studies have shown that imidazoles can have a strong inhibitory effect on the in situ formation of the active Pd(0)-ligand complex, preventing the catalytic cycle from even starting.[3]
The mechanism can be visualized as a competition: the imidazole substrate or product directly competes with your desired ligands (e.g., phosphines) and reactants for access to the palladium's coordination sphere. Because the Pd-imidazole bond is often very stable, this competition heavily favors the formation of the inactive species.
Caption: Fig. 1: Competing pathways for an active Pd(0) catalyst.
Part 2: Diagnosis & Identification
Before attempting to fix the problem, it's crucial to confirm that catalyst poisoning is indeed the culprit.
Q2: How can I be sure that catalyst poisoning is the reason for my low yield, and not another issue with my reaction setup?
A2: A systematic diagnostic approach is key. You should perform a series of control experiments to isolate the variable of interest—the imidazole-containing substrate.
| Diagnostic Test | Experimental Protocol | Expected Outcome if Poisoning is the Cause |
| 1. High-Purity Control | Rerun the reaction using reagents and solvents of the highest possible purity (e.g., freshly distilled/degassed solvents, recrystallized solids).[4] | If the reaction yield improves significantly, the original materials likely contained impurities that acted as poisons.[4] While this doesn't single out the imidazole, it's a crucial first step. |
| 2. Positive Control Reaction | Replace your imidazole-containing substrate with a similar, non-poisonous analogue (e.g., a phenyl or pyrazole derivative) under identical reaction conditions. | If this control reaction proceeds smoothly to give a high yield, it strongly indicates that a feature of your original substrate (the imidazole ring) is inhibiting the catalyst. |
| 3. Catalyst Loading Study | Run a series of reactions with your imidazole substrate, systematically increasing the palladium catalyst loading (e.g., 1 mol%, 3 mol%, 5 mol%, 10 mol%). | You should observe a significant, though perhaps non-linear, increase in product yield as the catalyst loading increases. This suggests you are overcoming the poisoning effect by providing a stoichiometric excess of catalyst relative to the poisoning capacity of the substrate/product. |
| 4. "Spiking" Experiment | Run a successful, ongoing control reaction (using the non-poisonous substrate). Once the reaction is proceeding well, add a small amount (e.g., 0.5 equivalents) of the problematic imidazole substrate to the mixture. | A sharp decrease in the reaction rate or complete cessation of product formation after the addition of the imidazole is a definitive sign of catalyst poisoning. |
If these tests point towards catalyst poisoning, you can proceed to the mitigation strategies outlined below.
Part 3: Troubleshooting & Mitigation Strategies
Once poisoning is confirmed, you can employ several strategies to overcome the issue. The best approach will depend on your specific substrate, reaction type, and synthetic goals.
Caption: Fig. 2: Decision workflow for troubleshooting.
Q3: My diagnostic tests confirm poisoning. What is the most straightforward way to get my reaction to work?
A3: The simplest, albeit least elegant, solution is often to increase the catalyst loading . If the imidazole binds in a 1:1 or 1:2 ratio with palladium, you can overcome the inhibition by simply adding more catalyst. However, this approach has significant drawbacks, including high cost, increased levels of palladium contamination in your product, and more difficult purification.[5] It is generally used as a last resort or for small-scale proof-of-concept reactions.
Q4: I want a more robust solution than just adding more catalyst. How can I prevent the imidazole from binding to the palladium?
A4: The most effective and widely adopted strategy is to protect the imidazole nitrogen . By placing a protecting group on the N-1 or N-3 nitrogen of the imidazole ring, you sterically and/or electronically disfavor its coordination to the palladium center.
| N-Protecting Group | Key Features & Considerations | Typical Deprotection |
| Boc (tert-Butoxycarbonyl) | - Commonly used. - Can be unstable to strongly acidic or basic conditions required for some coupling reactions. | Acid (e.g., TFA, HCl) |
| Ts (Tosyl) | - Very robust and stable to a wide range of coupling conditions. - Can be difficult to remove. | Strong base (e.g., NaOH, reflux) or reductive conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | - Provides good stability during the reaction. - Can be removed under relatively mild conditions. | Fluoride source (e.g., TBAF) or acidic conditions. |
| N-Oxide | - An alternative strategy where the imidazole is oxidized to an N-oxide.[6] This modification drastically reduces the Lewis basicity of the nitrogen, preventing it from poisoning the catalyst.[6] The N-oxide can often be removed later via reduction (e.g., with PCl₃ or H₂/Pd). | Reductive cleavage (e.g., PCl₃, H₂/Pd) |
Experimental Protocol: General Procedure for N-Boc Protection of Imidazole
-
Dissolution: Dissolve the imidazole-containing substrate (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile.
-
Base Addition: Add a base such as Triethylamine (TEA, 1.5 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting N-Boc protected imidazole by column chromatography.
Q5: What if protecting the imidazole is not feasible? Can I change the catalyst system itself?
A5: Yes, modifying the catalyst system is a powerful alternative. The goal is to use ligands that form such a stable and active complex with palladium that the imidazole cannot effectively compete for coordination.
-
Use of Bulky, Electron-Rich Ligands: N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIMes) or bulky biaryl phosphines (e.g., XPhos, SPhos) are excellent choices.[4] These ligands form very strong bonds with palladium and create a sterically hindered environment around the metal center, which can disfavor the binding of the imidazole.[4][7]
-
Pre-formation of the Active Catalyst: Imidazoles can inhibit the initial formation of the active Pd(0) species from a Pd(II) precatalyst.[3] A key technique is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together in the solvent for a short period before adding the imidazole substrate and other reagents.[3][8] This ensures the active catalyst is already formed and is less susceptible to immediate deactivation.[3]
-
Specialized Ligands: Research has shown that certain thioether-based ligands can generate highly active palladium catalysts that are tolerant to N-heteroaromatics like imidazoles, even in the presence of a stoichiometric Brønsted acid.[1]
Part 4: Advanced Topics & FAQs
Q6: Are all imidazole derivatives equally poisonous?
A6: No. The poisoning effect can be modulated by the electronic and steric properties of the imidazole ring. Electron-donating groups on the ring will increase the Lewis basicity of the nitrogen, making it a stronger poison. Conversely, bulky substituents near the coordinating nitrogen can sterically hinder its approach to the palladium center, reducing its inhibitory effect.
Q7: My reaction starts but then stalls. Could the product be the poison?
A7: Absolutely. This is a common and often overlooked issue. If your newly formed product also contains an unprotected imidazole ring, it can poison the catalyst just as effectively (or even more so) than the starting material. This leads to a progressive shutdown of the catalytic cycle as the product concentration increases. The mitigation strategies discussed above (N-protection, robust ligands) are also the solution to product inhibition.
Q8: Can I regenerate a catalyst that has been poisoned by an imidazole?
A8: In most laboratory contexts, regeneration is not practical. The palladium-imidazole bond is a strong dative bond, and reversing it without destroying the catalyst complex is very difficult.[9] For heterogeneous catalysts (e.g., Pd on carbon), some harsh thermal treatments might remove organic poisons, but this is often incomplete and can damage the catalyst's morphology (sintering).[10] The most reliable approach is to prevent the poisoning in the first place.
References
- General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier.
- Role of catalyst in organic synthesis.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, Nature.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate.
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles.
- Insights into palladium poisoning of Cu/SSZ-13 selective catalytic reduction catalysts. OSTI.GOV.
- Cationic Gold Catalyst Poisoning and Reactivation. ACS Publications.
- The Role of Catalysis in Green and Sustainable Organic Chemistry.
- Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. ResearchGate.
- Recent Research on the Anti-Poisoning Catalysts in the Catalytic Oxidation of VOCs: A Review. MDPI.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Poisoning and deactivation of palladium catalysts. SciSpace by Typeset.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Catalyst poisoning. Wikipedia.
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Royal Society of Chemistry.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Practical imidazole-based phosphine ligands for selective palladium-catalyzed hydroxylation of aryl halides. PubMed.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC.
- A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. Benchchem.
- Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Royal Society of Chemistry.
- Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes. PMC, NIH.
- Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction.
- Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. ResearchGate.
- Synthesis and catalytic activity of palladium complexes bearing N-heterocyclic carbenes (NHCs) and 1,4,7-triaza-9-phosphatricyclo[5.3.2.1]tridecane (CAP) ligands. Royal Society of Chemistry.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
Sources
- 1. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) of 2H-Imidazole 1-Oxides with Pyrroles and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. scispace.com [scispace.com]
Recrystallization solvents for high purity 5-chloro-1,4-dimethyl-1H-imidazole
Ticket ID: PUR-CDI-001
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Executive Summary
Achieving high purity (>99.5%) for 5-chloro-1,4-dimethyl-1H-imidazole (CDI) is chemically distinct from standard imidazole purifications due to two critical factors:
-
Regioisomerism: The chlorination of 1,4-dimethylimidazole often yields the unwanted 4-chloro-1,5-dimethyl regioisomer.
-
Phase Behavior: The free base has a relatively low melting point and a high propensity to "oil out" rather than crystallize, particularly in the presence of lipophilic impurities.
This guide outlines the solvent systems and crystallization dynamics required to isolate the specific 5-chloro-1,4-dimethyl isomer.
Part 1: Solvent Selection Matrix
The choice of solvent depends entirely on whether you are purifying the Free Base (neutral form) or the Salt (e.g., Hydrochloride).
Table 1: Recommended Solvent Systems
| Compound Form | Primary Solvent System | Ratio (v/v) | Temperature Profile | Key Benefit |
| Free Base | Ethyl Acetate / n-Heptane | 1:3 to 1:5 | Dissolve at 50°C → Cool to -10°C | Best for removing non-polar oligomers and separating the 4-chloro regioisomer. |
| Free Base | Toluene | Pure | Dissolve at 80°C → Cool to 0°C | Excellent for drying; azeotropically removes water which causes oiling. |
| HCl Salt | Acetonitrile (ACN) | Pure | Reflux → 0°C | Highest Purity Route. The salt lattice is much more selective than the free base amorphous solid. |
| HCl Salt | Ethanol / Ether | 1:4 | Dissolve in min. hot EtOH → Add Ether | Classic "crash" method; good for bulk removal of tarry byproducts. |
Part 2: Critical Workflow & Decision Logic
The following diagram illustrates the decision process for selecting the purification route based on your crude material's physical state.
Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude intermediate.
Part 3: Detailed Protocols
Protocol A: Binary Solvent Recrystallization (Free Base)
Use this if your crude material is already a solid.
-
Dissolution: Place 10g of crude CDI in a flask. Add Ethyl Acetate (20 mL) . Heat to 50°C.
-
Note: Do not boil. Imidazoles can be thermally unstable or sublime.
-
-
Filtration: While hot, filter through a sintered glass funnel to remove inorganic salts (e.g., succinimide from NCS chlorination).
-
The Anti-Solvent: Slowly add n-Heptane (60-80 mL) dropwise to the warm solution until a persistent cloudiness appears.
-
Re-dissolution: Add just enough Ethyl Acetate (1-2 mL) to clear the solution.
-
Nucleation: Allow to cool to Room Temperature (RT) with slow stirring.
-
Critical Step: If oil droplets form, add a seed crystal immediately.
-
-
Deep Cooling: Refrigerate at -10°C for 4 hours.
-
Collection: Filter the white needles.[1] Wash with cold n-Heptane.
Protocol B: The "Salt Switch" (Recommended for High Purity)
Use this if your material is an oil or contains significant regioisomers.
-
Salt Formation: Dissolve crude oil in dry Diethyl Ether or MTBE. Bubble dry HCl gas (or add 4M HCl in Dioxane) at 0°C. The hydrochloride salt will precipitate instantly.
-
Isolation: Filter the crude salt. It will likely be hygroscopic—handle quickly.
-
Recrystallization:
-
Dissolve the crude salt in boiling Acetonitrile (ACN) (approx. 5-7 mL per gram).
-
If insoluble particles remain (inorganic salts), filter hot.
-
Allow to cool slowly.[2][3] The 5-chloro-1,4-dimethyl isomer crystallizes efficiently from ACN, while the 4-chloro-1,5-dimethyl isomer often remains in the mother liquor due to solubility differences of the salts.
-
-
Recovery: Filter the crystals. If the free base is required for the next step, neutralize with aqueous NaHCO₃ and extract into DCM.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why? A: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the temperature of the solution drops below the "oiling out" limit before it hits the nucleation limit.
-
Fix:
-
Reheat the mixture until clear.
-
Add more solvent (Ethyl Acetate) to lower the concentration.
-
Seed the solution at a higher temperature (40°C) to induce crystal growth before the oiling temperature is reached.
-
Switch to Protocol B (Salt Formation). Salts have much higher melting points and rarely oil out.
-
Q2: How do I separate the 4-chloro-1,5-dimethyl regioisomer? A: The dipole moments of the 1,4- and 1,5-isomers differ.
-
In Free Base: The 1,4-isomer is generally less soluble in non-polar solvents (Heptane) than the 1,5-isomer. Repeated recrystallization from EtOAc/Heptane enriches the 1,4-isomer in the solid phase.
-
In Salt Form: Recrystallization from Isopropanol (IPA) or Acetonitrile is highly effective. The crystal lattice of the 1,4-isomer HCl salt is thermodynamically more stable in ACN than the 1,5-isomer.
Q3: The product is yellow/orange. Is this a problem? A: Yes. Color usually indicates oxidation of the imidazole ring or presence of chlorinated oligomers.
-
Fix: Perform a Charcoal Treatment . Dissolve the compound in hot Ethyl Acetate, add Activated Carbon (5 wt%), stir for 30 mins, and filter through Celite before adding the Heptane anti-solvent.
References
-
BenchChem. (2025).[4] Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. Retrieved from 4[4]
-
European Patent Office. (2010). Process for the preparation of 2-substituted 4-chloro-5-formylimidazoles. Patent EP1871745. Retrieved from 5
-
Google Patents. (1980). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole. Retrieved from 6
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from 7
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 6. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Stability of 5-chloro-1,4-dimethyl-1H-imidazole under acidic conditions
Topic: Stability & Handling Under Acidic Conditions Document ID: TSC-IMD-CL-005 Last Updated: 2026-02-19 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Core Stability Profile: The "Why" and "How"
The stability of 5-chloro-1,4-dimethyl-1H-imidazole in acidic media is governed by the interplay between the basicity of the N3 nitrogen and the electrophilicity of the C5 carbon. While the imidazole ring is generally robust, the presence of the 5-chloro substituent introduces a specific vulnerability to acid-catalyzed hydrolysis .
The Mechanism of Instability
Under neutral conditions, the electron-rich
-
Protonation: The N3 nitrogen is protonated. Based on substituent effects (electron-donating methyls vs. electron-withdrawing chloro), the pKa of the conjugate acid is estimated between 5.5 and 6.0 .
-
Activation: Protonation destroys the aromaticity's electron-donating character, making the C5 position highly electrophilic.
-
Nucleophilic Attack: Water (or other nucleophiles) attacks C5, displacing the chloride ion via an Addition-Elimination mechanism (
-like). -
Degradation: The molecule converts to 1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one (or its tautomers), resulting in the loss of the chloro-pharmacophore.
Visualizing the Degradation Pathway
The following diagram illustrates the critical failure mode in aqueous acid.
Figure 1: Acid-catalyzed hydrolysis mechanism of 5-chloro-1,4-dimethyl-1H-imidazole leading to dechlorination.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users handling this intermediate in synthesis or analysis.
Scenario A: Analytical Chemistry (HPLC/LCMS)
Q: I see severe peak tailing in my HPLC method using 0.1% Formic Acid. Should I switch to TFA?
-
Diagnosis: The tailing is caused by the interaction of the basic N3 nitrogen (pKa ~5.8) with residual silanols on the column stationary phase.
-
Recommendation:
-
Do NOT use high concentrations of TFA (>0.1%) if you plan to recover the compound, as concentration during evaporation can induce hydrolysis.
-
Solution: Switch to a high-pH buffer if your column allows (e.g., 10mM Ammonium Bicarbonate, pH 10). At pH 10, the imidazole is neutral, eliminating silanol interactions and improving peak shape.
-
Alternative: If low pH is required, use a "shielded" column (e.g., C18 with embedded polar groups) and maintain 0.1% Formic Acid.
-
Q: A new impurity peak appeared at M-18 (or M-36) in my LCMS after leaving the sample in the autosampler overnight.
-
Diagnosis:
-
M-36 (Loss of HCl): This indicates complete hydrolysis to the imidazolone (Mass = 112 Da vs. Parent 148 Da).
-
M+18 (Hydration): Rare, but indicates the intermediate alcohol before chloride elimination.
-
-
Root Cause: The sample was likely dissolved in an acidic mobile phase (Water/Acetonitrile + 0.1% acid) and left at room temperature.
-
Fix: Prepare samples in neutral solvents (100% Acetonitrile or Water/MeOH without acid) immediately prior to injection.
Scenario B: Synthetic Workup
Q: I lost 40% of my yield during an acid quench. The NMR shows no chloro-group.
-
Diagnosis: You likely performed an exothermic quench of a reaction mixture into strong acid (e.g., HCl) without temperature control. Heat + Acid = Rapid Hydrolysis.
-
Corrective Action:
-
Always quench cold (0°C).
-
Adjust pH to neutral (pH 7-8) immediately after quenching. Do not let the mixture sit at pH < 2 for extended periods.
-
Use a weaker acid for quenching (e.g., saturated
or Acetic Acid) instead of HCl.
-
Validated Stress-Test Protocol
Use this protocol to determine the "safe window" for handling your specific batch of 5-chloro-1,4-dimethyl-1H-imidazole in acidic solvents.
Protocol: Acid Stability Profiling
Objective: Quantify degradation rate at pH 2.0 (simulating stomach acid or harsh workup).
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve 10 mg of compound in 1 mL Acetonitrile (Stock A). | Ensure complete solubility. |
| 2. Stress Media | Prepare 0.1 M HCl (aq). | pH should be ~1.0. |
| 3.[1][2][3] Initiation | Mix 100 µL Stock A + 900 µL 0.1 M HCl in a glass vial. | Final Conc: 1 mg/mL. |
| 4. Incubation | Incubate at 25°C (Room Temp) and 50°C (Accelerated). | Use a heating block. |
| 5. Sampling | Take 50 µL aliquots at T=0, 1h, 4h, and 24h. | Quench immediately into 950 µL 100mM Ammonium Bicarbonate buffer. |
| 6. Analysis | Analyze via HPLC-UV (254 nm). | Look for the des-chloro product (Imidazolone). |
Acceptance Criteria:
-
Stable: < 2% degradation after 24h at 25°C.
-
Labile: > 5% degradation after 4h at 25°C. (Requires immediate processing in synthesis).
Summary of Chemical Properties
| Property | Value | Notes |
| Formula | ||
| MW | 130.57 g/mol | |
| pKa (Calc) | 5.8 ± 0.3 | N3-protonation. Lower than imidazole (7.0) due to Cl-withdrawal. |
| LogP | ~1.1 | Moderately lipophilic. |
| Storage | < -20°C | Store under Argon/Nitrogen. Hygroscopic. |
| Incompatible | Strong Acids, Oxidizers | Risk of hydrolysis and N-oxidation. |
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Mechanisms of in heterocyclic systems).
-
Schofield, K., & Grimmett, M. R. (1976). The Azoles.[1] Cambridge University Press. (Detailed kinetics of halo-azole hydrolysis).
-
PubChem. (2025).[1][4][5] Compound Summary: 5-chloro-1-methylimidazole.[4][6][7] National Library of Medicine. Retrieved from [Link] (Proxy data for 1,4-dimethyl analog stability).
Sources
- 1. 1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-1-methylimidazole 98 872-49-1 [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
Removing unreacted starting material from 5-chloro-1,4-dimethyl-1H-imidazole
Welcome to the technical support center for the purification of 5-chloro-1,4-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the removal of unreacted starting materials and other impurities.
Introduction
The synthesis of 5-chloro-1,4-dimethyl-1H-imidazole is a critical step in the development of various pharmaceutical compounds. However, a common bottleneck in this process is the purification of the final product, specifically the removal of the unreacted starting material, 1,4-dimethyl-1H-imidazole, and byproducts from the chlorination reaction. The similar physicochemical properties of the starting material and the product can make separation challenging. This guide provides a structured approach to overcoming these purification hurdles, ensuring high purity of the final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary impurity is the unreacted starting material, 1,4-dimethyl-1H-imidazole. What is the most effective method to remove it?
A1: Acid-base extraction is the recommended first-line method for separating the more basic starting material from the less basic chlorinated product.
The introduction of a chlorine atom to the imidazole ring reduces the basicity of the nearby nitrogen atom. This difference in pKa values can be exploited for efficient separation. The unreacted 1,4-dimethyl-1H-imidazole is more basic and will be more readily protonated and extracted into an acidic aqueous phase.
Protocol: Acid-Base Extraction [1][2]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 1,4-dimethyl-1H-imidazole will be protonated and partition into the aqueous layer.[3] Your desired product, 5-chloro-1,4-dimethyl-1H-imidazole, being less basic, will preferentially remain in the organic layer.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Repeat (Optional): For higher purity, the acidic wash can be repeated with a fresh portion of the dilute acid solution.
-
Neutralization and Back-Extraction (for recovery of starting material): The aqueous layer containing the protonated starting material can be basified (e.g., with 1 M NaOH) and extracted with an organic solvent to recover the 1,4-dimethyl-1H-imidazole.
-
Work-up of Organic Layer: Wash the organic layer containing your product with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Tip: If an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.[1]
Visualizing the Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Q2: Acid-base extraction did not provide sufficient purity. What are my options for further purification?
A2: Flash column chromatography is an excellent secondary purification step to separate compounds with different polarities.
The chlorine atom in 5-chloro-1,4-dimethyl-1H-imidazole increases its polarity compared to the starting material, 1,4-dimethyl-1H-imidazole. This difference allows for separation on a polar stationary phase like silica gel.
Protocol: Flash Column Chromatography [1][4]
-
Stationary Phase Selection: Standard silica gel is a good starting point. For basic compounds like imidazoles, tailing can be an issue due to interaction with acidic silanol groups. In such cases, consider using neutral or basic alumina, or adding a basic modifier to the mobile phase.[1]
-
Mobile Phase Selection: A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (ΔRf > 0.2). A gradient elution, starting with a lower polarity and gradually increasing, can also be effective.[1]
-
Column Packing and Loading: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase. The crude product can be loaded onto the column either dissolved in a minimal amount of the mobile phase or dry-loaded by adsorbing it onto a small amount of silica gel. Dry loading often leads to better separation.[1]
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-chloro-1,4-dimethyl-1H-imidazole.
Troubleshooting Common Chromatography Issues: [1]
-
Co-elution of Product and Impurity:
-
Optimize the mobile phase by trying different solvent systems (e.g., dichloromethane/methanol).
-
Switch to a gradient elution.
-
Consider a different stationary phase (e.g., alumina).
-
-
Tailing of the Product Peak:
-
Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.
-
Use neutral or basic alumina as the stationary phase.
-
-
Low Recovery:
-
Your compound may be irreversibly binding to or degrading on the silica gel. Try a less acidic stationary phase or run the column more quickly.
-
Data at a Glance: Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, Neutral/Basic Alumina | Alumina can reduce tailing for basic compounds.[1] |
| Mobile Phase | Hexane/Ethyl Acetate, DCM/Methanol | Start with less polar systems and increase polarity. |
| Loading Technique | Dry Loading | Often results in sharper bands and better separation.[1] |
| Tailing Prevention | Add 0.1-1% Triethylamine to Eluent | Neutralizes acidic sites on silica gel.[1] |
Q3: Can I use recrystallization to purify my 5-chloro-1,4-dimethyl-1H-imidazole?
A3: Yes, recrystallization is a powerful technique for final purification, especially if your product is a solid and you can identify a suitable solvent system. [5][6][7]
The principle of recrystallization is based on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.
Protocol: Recrystallization [5][6][8]
-
Solvent Selection: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble at all temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, toluene, or solvent mixtures like ethanol/water) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Decision Process for Purification
Sources
Technical Support Center: Controlling Moisture Sensitivity in Imidazole Functionalization
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for a critical challenge in synthetic chemistry: managing moisture sensitivity during the functionalization of imidazoles. Imidazole and its derivatives are cornerstone heterocycles in medicinal chemistry, but their hygroscopic nature and the reactivity of reagents used in their modification present significant hurdles.[1][2] This resource offers practical, field-tested solutions to common problems, ensuring greater success and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my imidazole functionalization reaction (e.g., N-alkylation, acylation) failing or giving low yields?
A1: The primary culprit is often trace amounts of water. Imidazole itself is hygroscopic and readily absorbs atmospheric moisture.[3][4] Many reagents used for functionalization, such as strong bases (e.g., sodium hydride, Grignard reagents) or catalysts, are highly water-sensitive.[3][5] Water can consume these reagents, quench catalysts, or lead to undesirable side reactions, all of which drastically reduce product yield.[3][6] For many of these reactions, moisture levels should be kept below 50 parts per million (ppm).[3]
Q2: I'm using a strong base like sodium hydride (NaH) to deprotonate the imidazole, but the reaction is sluggish or incomplete. What's going wrong?
A2: This is a classic moisture-related issue. Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide, consuming the base before it can deprotonate the imidazole.[7] Incomplete deprotonation leads to a mixture of starting material and product. Ensure your solvent is rigorously dried, and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[6][7][8]
Q3: How can I be certain my solvents and reagents are dry enough?
A3: Commercially available "anhydrous" solvents can absorb moisture once the bottle is opened.[8] It is best practice to dry solvents immediately before use, either by distillation from a suitable drying agent (e.g., calcium hydride for many solvents) or by passing them through a column of activated alumina or molecular sieves.[9] For solid reagents, drying in a vacuum oven is effective.[8] All glassware must be meticulously dried, either by oven-drying at >120°C for several hours or by flame-drying under an inert gas stream immediately before use.[8][10][11]
Q4: My N-alkylation reaction is producing a mixture of regioisomers. Is this related to moisture?
A4: While not directly a moisture issue, the reaction conditions required to prevent moisture contamination can influence regioselectivity. The deprotonation of an unsymmetrically substituted imidazole generates an anion where the charge is shared between both nitrogen atoms, potentially leading to a mixture of N-alkylated products.[12] The choice of base, solvent, and counter-ion (which are all influenced by anhydrous conditions) can affect the site of alkylation.[13]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield in N-Alkylation/Acylation
| Probable Cause | Explanation | Solution |
| Water Contamination | Water reacts with and destroys strong bases (e.g., NaH, LDA, Grignard reagents) needed to deprotonate the imidazole N-H (pKa ≈ 14.5).[14] It can also hydrolyze reactive electrophiles (e.g., acyl chlorides, alkyl halides). | Rigorous Anhydrous Technique: Implement a strict inert atmosphere using a Schlenk line or glovebox.[6][15] Dry all solvents, reagents, and glassware meticulously.[8][11] |
| Inactive Base | Sodium hydride (often supplied as a 60% dispersion in mineral oil) can have an inactive outer layer of sodium hydroxide from gradual exposure to air/moisture. | Use Fresh Reagents: Use a freshly opened container of NaH. If using an older bottle, carefully wash the dispersion with dry pentane or THF under an inert atmosphere to remove the oil and expose a fresh surface. Caution: The washings will contain reactive NaH.[7] |
| Poor Solubility | Imidazole or its salt may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction. | Solvent Selection: Choose a solvent that dissolves the imidazole salt. Ethereal solvents like THF are common, as is DMF.[16] For solubility issues in aqueous media, surfactants like SDS have been used to create micelles that enhance solubility.[17] |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier, or side reactions may occur at elevated temperatures. | Temperature Optimization: Monitor the reaction by TLC or LC-MS at different temperatures. Some N-alkylations are performed at room temperature, while others may require heating.[18] |
Issue 2: Formation of Unidentified Byproducts
| Probable Cause | Explanation | Solution |
| Hydrolysis of Reagents/Products | Water present in the reaction can hydrolyze starting materials, intermediates, or the final product. For example, acyl imidazoles can be sensitive to hydrolysis. | Strict Moisture Exclusion: Follow all protocols for anhydrous reactions.[8][15] During workup, ensure quenching steps are controlled and that the desired product is stable to aqueous conditions. |
| Ring-Opening Reactions | Under certain harsh conditions (e.g., strong base, high heat), the imidazole ring itself can be susceptible to cleavage.[19] | Milder Reaction Conditions: Explore the use of milder bases (e.g., K₂CO₃, organic bases) if applicable to your specific transformation.[2][20] Optimize temperature and reaction time to avoid decomposition. |
| Side Reactions with Solvent | Some solvents can participate in side reactions. For example, DMF can be a source of dimethylamine at high temperatures or under strongly basic conditions. | Solvent Stability Check: Ensure your chosen solvent is stable under the reaction conditions. If in doubt, screen alternative anhydrous solvents. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Anhydrous N-Alkylation of Imidazole using NaH
This protocol outlines a standard procedure for the deprotonation of imidazole with sodium hydride followed by alkylation, emphasizing moisture control.
1. Glassware and Atmosphere Preparation:
-
Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 120°C for at least 4 hours.[8][10]
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of dry argon or nitrogen using a Schlenk line or a gas balloon.[8][21]
-
Flame-dry the entire apparatus under a stream of inert gas to remove adsorbed surface moisture.[11][15] Allow to cool to room temperature under the inert atmosphere.
2. Reagent Preparation:
-
Weigh the required amount of 60% NaH dispersion in mineral oil in a glovebox or under a positive flow of inert gas and add it to the reaction flask.[7]
-
Add anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone) via a gas-tight syringe.[8][22][23]
-
Dissolve the imidazole starting material in the anhydrous solvent in a separate, dry Schlenk flask and add it slowly to the NaH suspension via cannula or syringe.
3. Reaction Execution:
-
Stir the imidazole/NaH mixture at room temperature. Hydrogen gas evolution should be observed (vent through a bubbler). Allow stirring until gas evolution ceases, indicating complete deprotonation.
-
Add the alkylating agent (e.g., alkyl halide) dropwise via syringe at a controlled temperature (e.g., 0°C or room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup:
-
Once the reaction is complete, cautiously quench any unreacted NaH by slowly adding a proton source like isopropanol or methanol at 0°C.
-
Proceed with a standard aqueous workup and extraction.
Diagram: Anhydrous Reaction Setup Workflow
The following diagram illustrates the critical steps for setting up a reaction under a moisture-free, inert atmosphere.
Caption: Workflow for setting up a moisture-sensitive imidazole functionalization reaction.
Data Summary: Solvent Drying Agents
Choosing the correct drying agent is crucial for achieving anhydrous conditions. The table below summarizes common drying agents and their suitability for solvents frequently used in imidazole chemistry.
| Drying Agent | Suitable Solvents | Unsuitable Solvents | Mechanism & Notes |
| Calcium Hydride (CaH₂) | THF, Dichloromethane, Toluene, Alcohols (for distillation)[3] | Protic solvents (reacts), some esters | Reacts irreversibly with water to form Ca(OH)₂ and H₂ gas. Excellent for pre-drying and distillation.[3] |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Alkanes, Arenes | Halogenated solvents, Alcohols, Ketones, Esters | Sodium reacts with benzophenone to form a deep blue ketyl radical, which is quenched by water/oxygen. The blue color is a visual indicator of dryness. High safety risk.[9] |
| Activated 3Å Molecular Sieves | THF, Dichloromethane, Acetonitrile, Methanol, Ethanol[24] | - | Adsorbs water into its pores. Must be activated by heating under vacuum (180-200°C for >8h).[3] Safe and effective, but may take 48-72 hours for maximum dryness.[3][24] |
| Phosphorus Pentoxide (P₂O₅) | Aprotic solvents (e.g., Toluene, Dichloromethane) | Alcohols, Amines, Ketones | Extremely efficient, reacts with water to form phosphoric acid. Can be too reactive and may cause polymerization in some solvents. |
References
- Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15). Fiveable.
- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. (n.d.). Benchchem.
- Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube.
- Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
- Drying solvents. (2023, July 25). Sciencemadness Wiki.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Inert
- Video: Preparing Anhydrous Reagents and Equipment. (2015, March 4). JoVE.
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- Sodium Hydride - Standard Oper
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions. (n.d.). Benchchem.
- Performing a Reaction Under an Inert
- Drying Solvents. (n.d.). The Schlenk Line Survival Guide.
- This is why selective N-alkylation of imidazoles is difficult. (2023, May 17). Reddit.
- Interactions of imidazole with water molecules. (2025, September 25). PMC.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025, July 18). PMC.
- Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. (n.d.). JYX.
- Imidazole Ring Formation Reactions: A Technical Support Center. (n.d.). Benchchem.
- Recent advances in the synthesis of imidazoles. (n.d.). RSC Publishing.
- Method for producing imidazole metal salt. (n.d.).
- Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. (2008, February 12).
- Hydrophilic and hydrophobic interactions in concentrated aqueous imidazole solutions: a neutron diffraction and total X-ray scattering study. (2020, February 18). RSC Publishing.
- How does /r/chemistry handle sodium hydride? (2016, October 13). Reddit.
- Process for preparing imidazole and 1,2,4-triazole derivatives. (n.d.).
- Unveiling Bifunctional Hydrogen Bonding with the Help of Quantum Chemistry: The Imidazole-Water Adduct as Test Case. (2021, April 5).
- (PDF) Recent advances in the synthesis of imidazoles. (2020, May 11).
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- Complexes of nitric oxide with water and imidazole. (2025, August 6).
- N-Alkylation of imidazoles. (n.d.). University of Otago - OUR Archive.
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- Preparation of Imidazoles, Part 1: By Cyclocondens
- Imidazol
- imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (2025, August 6). Request PDF.
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Technical Support Center: Optimizing Reaction Temperature for 5-chloro-1,4-dimethyl-1H-imidazole Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to optimizing the reaction temperature for coupling reactions involving 5-chloro-1,4-dimethyl-1H-imidazole. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary types of coupling reactions for 5-chloro-1,4-dimethyl-1H-imidazole, and why is temperature a critical parameter?
A1: 5-chloro-1,4-dimethyl-1H-imidazole is a versatile building block commonly employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][2] Temperature is a crucial parameter in these transformations for several reasons:
-
Reaction Rate: Increasing the temperature generally accelerates the reaction rate, leading to shorter reaction times.[3]
-
Catalyst Activation: Many palladium precatalysts require an initial activation step, which is often temperature-dependent, to form the active Pd(0) species.[4]
-
Overcoming Activation Barriers: The key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination, each have an activation energy barrier that must be overcome.[5][6] Sufficient thermal energy is required to drive these steps forward efficiently.
-
Side Reactions and Decomposition: Conversely, excessive temperatures can lead to undesirable side reactions, such as homocoupling or decomposition of reactants, products, or the catalyst itself.[7][8] The thermal stability of 5-chloro-1,4-dimethyl-1H-imidazole and its derivatives should also be considered.[9][10]
Q2: I'm observing low to no conversion in my Suzuki-Miyaura coupling of 5-chloro-1,4-dimethyl-1H-imidazole. Could the reaction temperature be the issue?
A2: Yes, an inappropriate reaction temperature is a common culprit for low conversion in Suzuki-Miyaura reactions. Here's a breakdown of how temperature can be a factor and how to troubleshoot it:
-
Insufficient Temperature: The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step, especially with electron-rich heteroaryl chlorides.[11] This step typically requires significant thermal energy. If the temperature is too low, the reaction may not initiate or proceed at a practical rate.
-
Excessive Temperature: While heat is often necessary, excessively high temperatures can lead to catalyst deactivation (e.g., formation of palladium black) or decomposition of the boronic acid/ester, leading to a stalled reaction.[8][12]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Q3: I'm attempting a Buchwald-Hartwig amination and observing significant byproduct formation. How can I adjust the temperature to improve selectivity?
A3: In Buchwald-Hartwig aminations, temperature control is critical for minimizing byproducts.[13] Common side reactions include hydrodehalogenation (replacement of the chlorine with hydrogen) and catalyst decomposition.
-
Optimizing for Selectivity: Often, a temperature "sweet spot" exists where the desired C-N bond formation is favored over side reactions. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring.[7]
-
Ligand and Base Influence: The choice of ligand and base can significantly impact the optimal temperature.[14][15] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can facilitate the reaction at lower temperatures.[16][17]
Data Presentation: Effect of Temperature on a Model Buchwald-Hartwig Amination
| Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Catalyst Decomposition |
| 60 | 15 | < 1 | Minimal |
| 80 | 75 | 5 | Minor |
| 100 | 85 | 10 | Moderate |
| 120 | 60 | 20 | Significant |
Note: This is illustrative data. Actual results will vary based on specific substrates, catalyst, ligand, and base.
Section 2: Troubleshooting Guides
Problem 1: My reaction is sluggish and does not go to completion, even at elevated temperatures.
Potential Cause & Troubleshooting Steps:
-
Catalyst Deactivation: At high temperatures, the palladium catalyst can agglomerate into inactive palladium black.[12]
-
Solution: Consider using a more robust ligand that stabilizes the active catalytic species.[18] Alternatively, a lower reaction temperature for a longer duration might be beneficial.
-
-
Inhibitory Effects: Imidazole-containing compounds can sometimes inhibit the formation of the active Pd(0) catalyst.[19]
-
Solution: Pre-heating the palladium source and the ligand in the solvent before adding the imidazole substrate can sometimes improve reaction efficacy.[19]
-
-
Solvent Choice: The solvent plays a crucial role in catalyst stability and reactivity.[20][21]
Problem 2: The reaction works, but the isolated yield is low due to product decomposition.
Potential Cause & Troubleshooting Steps:
-
Thermal Instability of the Product: The coupled product may be thermally labile under the reaction conditions.
-
Solution: The most direct approach is to lower the reaction temperature. This may require a longer reaction time or a more active catalyst system to achieve full conversion. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time the product is exposed to high heat.[1][7]
-
-
Air/Moisture Sensitivity: The product might be sensitive to air or moisture, especially at elevated temperatures.
Problem 3: I am observing significant homocoupling of my coupling partner (e.g., boronic acid).
Potential Cause & Troubleshooting Steps:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[8]
-
Solution: Rigorous degassing of the reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
-
Pd(II) Precatalyst: Using a Pd(II) source can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[8]
-
Solution: Starting with a Pd(0) source, such as Pd₂(dba)₃, can mitigate this issue.[8]
-
Section 3: Experimental Protocols
Protocol: Temperature Scouting for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for determining the optimal reaction temperature for the Suzuki-Miyaura coupling of 5-chloro-1,4-dimethyl-1H-imidazole with a generic arylboronic acid.
Reagents and Equipment:
-
5-chloro-1,4-dimethyl-1H-imidazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and/or LC-MS for reaction monitoring
Procedure:
-
Setup: In separate, labeled reaction vials under an inert atmosphere, add 5-chloro-1,4-dimethyl-1H-imidazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture to each vial.
-
Heating: Place the vials in a heating block at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine the extent of conversion and formation of byproducts.
-
Analysis: Compare the results at different temperatures to identify the optimal balance between reaction rate and selectivity.
Experimental Workflow Diagram:
Caption: Workflow for temperature scouting experiment.
References
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- ResearchGate. (n.d.). N-Arylation of imidazole with arylboronic acid in various solvents and....
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- ResearchGate. (n.d.). Table 2 . Effect of solvents for the Suzuki-Miyaura reaction.
- Benchchem. (n.g.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- MDPI. (2011, June 23). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions.
- Israel Journal of Chemistry. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Journal of the American Chemical Society. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- Israel Journal of Chemistry. (2020, March). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Journal of the American Chemical Society. (2012, January 11). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles.
- SciSpace. (2022, September 8). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
- Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles.
- ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with....
- Accounts of Chemical Research. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Entegris. (n.d.). Buchwald Ligands Review.
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- Chimia. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
- Benchchem. (n.d.). Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.
- Benchchem. (n.d.). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole.
- ACS Catalysis. (2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- University of Groningen. (2022, April 15). A time- and space-resolved catalyst deactivation study on the conversion of glycerol to aromatics using H-ZSM-5.
- ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Benchchem. (n.d.). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.
- MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Organic Process Research & Development. (2009, December 3). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Loba Chemie. (2019, January 29). 5- CHLORO-1- METHYLIMIDAZOLE MSDS.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
- Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction.
- RSC Medicinal Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (2025, August 10). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
- Chemical Society Reviews. (2016, March 10). Heterogeneous catalytic approaches in C–H activation reactions.
- Materials. (2022, July 29). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
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- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
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Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Interpretation of 5-chloro-1,4-dimethyl-1H-imidazole
This guide provides an in-depth analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-1,4-dimethyl-1H-imidazole, a substituted imidazole of interest to researchers in medicinal chemistry and materials science. Given the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predictive models based on extensive literature data from structurally analogous compounds to provide a robust interpretation. We will also outline a comprehensive experimental protocol for acquiring high-quality NMR data, ensuring a self-validating system for structural elucidation.
The Structural Significance of Substituted Imidazoles
Substituted imidazoles are a cornerstone in modern drug discovery and development, forming the core of numerous therapeutic agents due to their versatile biological activities.[1] The precise arrangement of substituents on the imidazole ring is critical to their function, making unambiguous structural characterization paramount. NMR spectroscopy stands as the most powerful technique for elucidating the molecular structure of these compounds in solution.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 5-chloro-1,4-dimethyl-1H-imidazole are numbered as follows:
Figure 1: Molecular structure of 5-chloro-1,4-dimethyl-1H-imidazole with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-chloro-1,4-dimethyl-1H-imidazole is anticipated to be relatively simple, exhibiting three distinct singlet signals. The prediction of their chemical shifts is based on the electronic environment of each proton, influenced by the aromatic imidazole ring and the electron-donating or -withdrawing nature of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | 7.2 - 7.5 | Singlet | 1H | This proton is attached to a carbon between two nitrogen atoms, leading to a downfield shift. |
| N-CH₃ | 3.5 - 3.8 | Singlet | 3H | The methyl group attached to the nitrogen is deshielded by the aromatic ring. |
| C4-CH₃ | 2.1 - 2.4 | Singlet | 3H | This methyl group is attached directly to the imidazole ring and is expected to be in a more typical alkyl-aryl region. |
Analysis of Predicted ¹H Signals:
-
H-2 (Singlet, ~7.2-7.5 ppm): The proton at the C-2 position is flanked by two nitrogen atoms, which significantly deshields it, causing it to resonate downfield. In similar imidazole systems, this proton typically appears as a sharp singlet.[2]
-
N-CH₃ (Singlet, ~3.5-3.8 ppm): The methyl group attached to the N-1 nitrogen is influenced by the aromatic ring current and the electronegativity of the nitrogen atom. Its chemical shift is expected to be in the range typical for N-methyl groups on heteroaromatic systems.
-
C4-CH₃ (Singlet, ~2.1-2.4 ppm): The methyl group at the C-4 position is directly attached to a carbon of the imidazole ring. Its chemical shift is predicted to be in a region characteristic of methyl groups on an aromatic ring. The presence of the adjacent chlorine atom at C-5 may cause a slight downfield shift compared to an unsubstituted 1,4-dimethylimidazole.[3]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show five signals corresponding to the five carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 135 - 140 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |
| C-4 | 125 - 130 | The presence of the attached methyl group and the adjacent C-5 with a chlorine atom influences its chemical shift. |
| C-5 | 115 - 120 | The direct attachment of the electronegative chlorine atom is expected to cause a downfield shift for this carbon relative to an unsubstituted imidazole, though the precise effect can vary. |
| N-CH₃ | 30 - 35 | A typical chemical shift for a methyl group attached to a nitrogen in a heteroaromatic system. |
| C4-CH₃ | 10 - 15 | Expected in the upfield region, characteristic of a methyl group on an aromatic ring. |
Analysis of Predicted ¹³C Signals:
-
Imidazole Ring Carbons (C-2, C-4, C-5): The chemical shifts of the ring carbons are highly dependent on their electronic environment. C-2 is the most deshielded due to its position between two nitrogens.[4] The C-5 carbon, bearing the chlorine atom, will be influenced by chlorine's electronegativity, generally leading to a downfield shift. The C-4 carbon's chemical shift will be a result of the combined effects of the adjacent nitrogen, the C-5 chloro-substituent, and the attached methyl group.
-
Methyl Carbons (N-CH₃ and C4-CH₃): These aliphatic carbons are expected to resonate in the upfield region of the spectrum, with the N-methyl carbon appearing slightly more downfield than the C-4 methyl carbon due to the direct attachment to the more electronegative nitrogen atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data for 5-chloro-1,4-dimethyl-1H-imidazole, a systematic approach involving one-dimensional and two-dimensional NMR experiments is recommended. The following protocol is designed to be a self-validating system.
Figure 2: Recommended experimental workflow for the comprehensive NMR analysis of 5-chloro-1,4-dimethyl-1H-imidazole.
Causality Behind Experimental Choices:
-
Choice of Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if hydrogen bonding interactions are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
-
Spectrometer Frequency: A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural elucidation. Higher field strengths (e.g., 600 MHz or above) can be used if signal overlap is an issue, although this is not anticipated for this molecule.
-
2D NMR Experiments: While the ¹H spectrum is expected to be simple, 2D NMR is crucial for definitive assignments, especially for the quaternary carbons in the ¹³C spectrum.
-
HSQC will directly link the N-CH₃ and C4-CH₃ proton signals to their corresponding carbon signals. It will also confirm the assignment of the H-2 proton to the C-2 carbon.
-
HMBC is vital for assigning the quaternary carbons (C-4 and C-5). For instance, the N-CH₃ protons should show a correlation to C-2 and C-5, while the C4-CH₃ protons should correlate to C-4 and C-5.
-
Comparison with Structurally Related Compounds
To bolster our predictions, we can compare them with experimental data from similar compounds reported in the literature.
| Compound | H-2 (ppm) | H-4/H-5 (ppm) | N-CH₃ (ppm) | Reference |
| 1-Methylimidazole | ~7.5 | ~7.0, ~6.8 | ~3.6 | [5] |
| 5-Chloro-1-methylimidazole | ~7.4 | ~6.9 (H-4) | ~3.6 | [6] |
| Predicted: 5-chloro-1,4-dimethyl-1H-imidazole | 7.2 - 7.5 | - | 3.5 - 3.8 | - |
The experimental data for 5-chloro-1-methylimidazole shows that the introduction of a chlorine atom at the C-5 position has a minor effect on the chemical shifts of the H-2 and N-CH₃ protons.[6] This supports our predicted ranges. The introduction of a methyl group at C-4 in our target molecule is expected to have a more pronounced electronic effect on the ring, which is accounted for in our predictions.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, augmented with 2D correlation experiments, provides an unequivocal pathway for the structural confirmation of 5-chloro-1,4-dimethyl-1H-imidazole. Based on established principles of NMR spectroscopy and comparative data from analogous structures, the predicted spectra are expected to feature distinct and readily assignable signals. The outlined experimental protocol provides a robust framework for researchers to acquire high-quality data, ensuring confidence in the structural assignment of this and other related imidazole derivatives.
References
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles. The Royal Society of Chemistry.
- PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole. National Center for Biotechnology Information.
- International Journal of Science and Research (IJSR). (2015, June 15). Effect of Substituent on the Kinetics of Chlorination of Imidazole by Chlorine in Aqueous Medium. IJSR.
- MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
- ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole.
- PubChem. (n.d.). 1,4-Dimethylimidazole. National Center for Biotechnology Information.
- PMC. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0207465). NP-MRD.
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.
- Journal of Chemical Society of Nigeria. (2019, August 31). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria.
- New Journal of Chemistry (RSC Publishing). (n.d.).
- ChemRxiv. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ChemRxiv.
- TÜBİTAK Academic Journals. (2003, January 1).
- NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. National Institute of Standards and Technology.
- RSC Publishing. (2025, August 10). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. Royal Society of Chemistry.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
- Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Academy of Sciences.
- NIST. (n.d.). 5-Chloro-1-methylimidazole. National Institute of Standards and Technology.
- RSC Publishing. (n.d.). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. Royal Society of Chemistry.
- ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1).
- ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- NMRDB. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of Chlorinated Imidazoles
Executive Summary
The analysis of chlorinated imidazoles—a structural class encompassing critical antifungal agents (e.g., clotrimazole, miconazole) and disinfection byproducts—presents a unique challenge in mass spectrometry. The presence of the imidazole ring (basic nitrogen) and chlorine atoms (distinct isotopic signature) dictates the analytical strategy.
This guide compares the two dominant methodologies: Electron Ionization (EI) and Electrospray Ionization (ESI) . While EI provides fingerprinting suitable for library matching of volatile derivatives, ESI coupled with Tandem Mass Spectrometry (MS/MS) is the superior standard for structural elucidation and quantification of these polar, often thermally labile compounds.
Part 1: The Chlorine Isotopic "Fingerprint"
Before analyzing fragmentation, one must validate the precursor ion using the unique isotopic abundance of chlorine. Unlike many organic elements, chlorine possesses two stable isotopes with a significant natural abundance ratio:
This physics dictates the Precursor Validation Step for any chlorinated imidazole:
| Chlorine Atoms | Isotope Pattern (M : M+2 : M+4) | Visual Characteristic |
| 1 Cl | 3 : 1 | Two peaks separated by 2 Da; the second is ~33% height of the first. |
| 2 Cl | 9 : 6 : 1 | Three peaks; "Box-like" appearance for the first two. |
| 3 Cl | 27 : 27 : 9 : 1 | First two peaks are equal height; distinct "step down" pattern. |
Critical Check: If your mass spectrum does not exhibit these ratios, the unknown analyte is not a chlorinated species, regardless of the fragmentation pattern.
Part 2: Comparative Analysis (EI vs. ESI)
The choice of ionization source fundamentally alters the observed fragmentation.
Table 1: Performance Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Ion | Radical Cation | Protonated Molecule |
| Fragmentation | Spontaneous, extensive in-source. | Controlled via Collision Induced Dissociation (CID). |
| Key Application | GC-MS Library matching (NIST). | LC-MS/MS Quantification & Metabolite ID. |
| Limit of Detection | Moderate (ng range). | Excellent (pg range). |
| Suitability | Limited to volatile/non-polar analogs. | Ideal for polar drugs (Clotrimazole, Miconazole). |
Part 3: Mechanistic Deep Dive (ESI-MS/MS)
In ESI-MS/MS, fragmentation is driven by protonation at the
Pathway A: Substituent Cleavage (The "Linker" Break)
For pharmaceutical imidazoles (e.g., Clotrimazole, Miconazole), the weakest bond is often the
-
Mechanism: The protonated imidazole acts as a leaving group.
-
Marker Ion: The formation of a stable carbocation (e.g., the trityl cation at m/z 243 for Clotrimazole) or the expulsion of the imidazole ring itself (m/z 69).
Pathway B: Ring Disintegration (Retro-Diels-Alder)
For simple chlorinated imidazoles (e.g., 4-chloroimidazole), the energy is directed into the ring itself.
-
Mechanism: Retro-Diels-Alder (RDA) type cleavage.
-
Neutral Losses:
-
Loss of HCN (27 Da): Characteristic of the imidazole ring.
-
Loss of HCl (36/38 Da): Specific to the chlorinated motif.
-
Loss of C₂H₂N : Nitrile radical loss.
-
Visualization: Decision Matrix & Fragmentation Logic
Figure 1: Analytical workflow decision matrix distinguishing between EI and ESI pathways for chlorinated imidazoles.
Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol is optimized for ESI-Positive mode, as the basic nitrogen in the imidazole ring readily accepts protons.
Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5-10 minutes. Note: Chlorinated compounds are hydrophobic and will elute later in the run.
Mass Spectrometry Parameters (Source: ESI)
-
Polarity: Positive (+).[2]
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Low (10-20 eV): To strip substituents (e.g., trityl group).
-
High (30-50 eV): To break the imidazole ring (HCN loss).
-
Data Interpretation Workflow
-
Scan MS1: Identify the parent ion
. -
Verify Isotope: Check for the characteristic
Da peak (approx. 33% intensity for mono-chloro). -
Scan MS2: Look for neutral loss of 36 Da (
) or 27 Da ( ).
Visualization: Clotrimazole Fragmentation Pathway[4]
Figure 2: Simplified fragmentation pathway of Clotrimazole (a chlorinated imidazole derivative), showing the characteristic cleavage of the C-N bond.
References
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns.[3] Retrieved from [Link]
-
National Institutes of Health (PubMed). (2011). The use of a triple quadrupole linear ion trap mass spectrometer with electrospray ionisation for fragmentation studies of selected antifungal drugs.[4] Retrieved from [Link]
-
MDPI. (2024). Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry.[5] Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[2][5][6][7][8][9][10][11] Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.[2][7][9][10][12] Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The use of a triple quadrupole linear ion trap mass spectrometer with electrospray ionisation for fragmentation studies of selected antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry [mdpi.com]
- 6. raco.cat [raco.cat]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ukessays.com [ukessays.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
GC-MS Analysis of Volatile Imidazole Derivatives: A Comparative Technical Guide
Topic: GC-MS Analysis Protocols for Volatile Imidazole Derivatives Content Type: Technical Comparison & Protocol Guide Audience: Senior Analytical Chemists, Drug Development Researchers
Executive Summary
Imidazole moieties are ubiquitous in pharmaceutical intermediates, ionic liquids, and biological metabolites. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult due to two conflicting physicochemical properties: high polarity (leading to peak tailing on standard stationary phases) and basicity (causing irreversible adsorption to silanol groups).
This guide compares the two dominant analytical strategies: Direct Injection (utilizing base-deactivated columns) versus Derivatization (Silylation and Acylation). While direct injection offers speed for naturally volatile alkyl-imidazoles, derivatization remains the gold standard for trace-level quantification and structural elucidation of polar imidazole metabolites.
Part 1: The Challenge of Imidazoles
The core challenge in analyzing imidazoles lies in the "free" nitrogen on the ring. In its native state, this nitrogen acts as a Lewis base, interacting aggressively with the acidic silanol groups (
Symptoms of Protocol Failure:
-
Shark-fin Tailing: Asymmetrical peaks caused by adsorption/desorption kinetics.
-
Carryover: Analytes sticking to the inlet and eluting in subsequent blanks.
-
Non-Linearity: Low-concentration analytes are completely adsorbed, destroying calibration curves at the lower end (LOQ).
Decision Matrix: Select Your Workflow
Use the following logic flow to determine the correct protocol for your specific imidazole target.
Figure 1: Decision tree for selecting the appropriate GC-MS workflow based on imidazole volatility and matrix composition.
Part 2: Comparative Methodology
The table below contrasts the three primary approaches. Note that while Direct Injection is faster, it sacrifices peak symmetry for polar compounds.
| Feature | Method A: Direct Injection | Method B: Silylation (TMS) | Method C: Acylation (IBCF) |
| Target Analytes | Volatile alkyl-imidazoles (e.g., 1-methylimidazole). | Polar imidazoles (e.g., Imidazole, 4-methylimidazole). | Imidazoles in aqueous media.[1][2] |
| Reagent | None (Solvent only). | BSTFA + 1% TMCS or MTBSTFA.[3] | Isobutyl Chloroformate. |
| Stationary Phase | Base-Deactivated (e.g., Rtx-Volatile Amine). | Standard 5% Phenyl (e.g., DB-5ms). | Standard 5% Phenyl. |
| Moisture Tolerance | Moderate. | Zero (Reagents hydrolyze instantly). | High (Can be done in water).[1][4] |
| LOD (Approx) | 0.5 - 1.0 ppm. | 0.05 - 0.1 ppm. | 0.1 - 0.5 ppm. |
| Major Disadvantage | Severe tailing if column degrades; frequent liner changes required. | Requires strictly anhydrous conditions; instrument maintenance (SiO2 buildup). | More complex prep (pH adjustment required). |
Part 3: The Gold Standard Protocol (Silylation)
Objective: Convert the polar
1. Reagents & Materials
-
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst to drive the reaction for sterically hindered nitrogens.
-
Solvent: Anhydrous Pyridine or Acetonitrile (Water content < 50 ppm is critical).
-
Internal Standard: Imidazole-d4 (isotopic label) or 2-methylpyrazine.
2. Step-by-Step Workflow
Step 1: Sample Drying Imidazoles are hygroscopic. If your sample contains water, the BSTFA will react with the water instead of your analyte.
-
Action: Evaporate sample to dryness under a gentle stream of Nitrogen (
) at 40°C. -
Alternative: Azeotropic distillation with dichloromethane if the sample is heat-sensitive.
Step 2: Reconstitution & Reaction
-
Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Critical Control: Cap the vial immediately with a PTFE-lined crimp cap to exclude atmospheric moisture.
Step 3: Incubation
-
Heat the vial at 70°C for 30–60 minutes .
-
Why: The N-silylation of the imidazole ring requires higher activation energy than O-silylation of alcohols. Room temperature reaction is insufficient for quantitative yield.
Step 4: Injection
-
Inject 1 µL into the GC-MS.
-
Split Ratio: 10:1 (to prevent column overload).
-
Inlet Temp: 250°C.
3. Reaction Mechanism Visualization
Figure 2: The conversion of polar imidazole to N-TMS-imidazole. The TMS group shields the nitrogen, preventing interaction with column silanols.
Part 4: Data Interpretation & Troubleshooting
Mass Spectral Fingerprint
When analyzing TMS-derivatized imidazoles, look for these diagnostic ions:
-
Molecular Ion (
): Usually strong for imidazoles. For TMS-Imidazole ( ), look for 140. -
Silicon Ions: A strong peak at
73 is the hallmark of any TMS derivative. -
Loss of Methyl: A peak at
is common (loss of a methyl group from the silicon atom).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column.[5] | Switch to Ultra-Inert liners with wool. Trim 10cm from column head. |
| Missing Peaks | Water contamination in sample. | Ensure sample is effectively dried. Check BSTFA bottle integrity (should be clear, not cloudy). |
| Extra Peaks ( | Septum bleed or siloxane degradation. | These are column bleed artifacts. Bake out column at 300°C for 30 mins. |
| Variable Response | Incomplete derivatization. | Increase incubation time to 60 mins or temp to 80°C. Ensure pyridine is used (acts as acid scavenger). |
Part 5: References
-
NIST Chemistry WebBook. Mass Spectra of Imidazole and Derivatives. National Institute of Standards and Technology. [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]
-
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.[6] [Link]
-
Restek Corporation. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SH-Volatil Amin : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. gcms.cz [gcms.cz]
- 6. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 5-Chloro-1,4-Dimethyl-1H-Imidazole
[1]
Executive Summary & Immediate Action
Compound: 5-chloro-1,4-dimethyl-1H-imidazole CAS Registry Number: 872-49-1 Primary Disposal Directive: HALOGENATED ORGANIC WASTE [1]
Critical Operational Alert: Unlike standard imidazole reagents, this compound contains a chlorine substituent on the heteroaromatic ring.[1] Do not dispose of this substance in general "Organic Solvent" or "Fuel Blending" waste streams. The presence of chlorine requires high-temperature incineration with specific acid-gas scrubbing capabilities to prevent the formation of dioxins and hydrochloric acid emissions.
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the specific hazards that dictate the waste stream.
| Property | Data / Status | Operational Implication |
| Molecular Formula | C₅H₇ClN₂ | Contains Chlorine (Halogenated).[2][3] |
| Physical State | Solid (typically) or Liquid (if dissolved) | Segregate solids from liquids to lower disposal costs.[3] |
| GHS Classification | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, goggles) required.[1] |
| Acidity/Basicity | Weak Base (Imidazole core) | Incompatible with strong acids and oxidizers. |
| RCRA Status (US) | Non-Listed (unless mixed) | Dispose as "Non-Regulated Halogenated Waste" unless mixed with listed solvents. |
The "Why" Behind the Protocol: Standard organic waste is often disposed of via fuel blending (burning waste as fuel in cement kilns). However, halogenated compounds like 5-chloro-1,4-dimethyl-1H-imidazole can corrode kiln linings and generate toxic byproducts.[1] Therefore, they must be routed to dedicated hazardous waste incinerators.[1]
Waste Segregation & Packaging Protocol
A. Solid Waste (Pure Substance/Contaminated Debris)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Segregation: Do not mix with silica gel or heavy metal catalysts unless unavoidable.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Constituents: "5-chloro-1,4-dimethyl-1H-imidazole (Trace)."[1]
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Container: Glass or HDPE solvent bottle with a vented cap (if evolution of gas is suspected from side reactions).
-
Solvent Compatibility:
-
Labeling:
-
Primary Tag: "Hazardous Waste - Liquid HALOGENATED ."
-
Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("5-chloro-1,4-dimethyl-1H-imidazole 10%").
-
Decision Logic: Waste Stream Routing
The following diagram illustrates the critical decision points for segregating this specific chemical to ensure compliance and safety.
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the chlorinated imidazole mandates the "Halogenated" waste stream.[1]
Emergency Spill Response Procedures
In the event of a benchtop spill, immediate containment is required to prevent surface contamination and inhalation of dust/vapors.[1]
Figure 2: Step-by-step spill response workflow for minor laboratory spills.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area if the spill is large (>100g) or if dust is airborne.
-
Protect: Wear double nitrile gloves and safety goggles. If dust is present, use an N95 or P100 respirator.[1]
-
Absorb: For liquid solutions, use universal absorbent pads.[1] For solids, avoid creating dust; cover with wet paper towels before scooping.[1]
-
Decontaminate: Wipe the surface with a soap/water solution. Do not use bleach (sodium hypochlorite), as it may react with the imidazole nitrogen.[1]
Regulatory Compliance (RCRA & EPA Context)
While 5-chloro-1,4-dimethyl-1H-imidazole is not explicitly listed on the EPA's P-list or U-list, it is regulated based on its characteristics and constituents.[1]
-
Waste Code Determination:
-
Generator Status: The weight of this waste counts toward your facility's monthly hazardous waste generation totals.
References
-
PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole (Compound Summary).[1][2][4][5] National Library of Medicine. Retrieved February 19, 2026, from [Link][1]
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 19, 2026, from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
